Product packaging for Valspodar(Cat. No.:CAS No. 121584-18-7)

Valspodar

Katalognummer: B1684362
CAS-Nummer: 121584-18-7
Molekulargewicht: 1214.6 g/mol
InChI-Schlüssel: YJDYDFNKCBANTM-QCWCSKBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SDZ PSC 833 is a homodetic cyclic peptide.
Valspodar has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others.
This compound is an analogue of cyclosporin-A. This compound inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 18 investigational indications.
nonimmunosuppressive cyclosporin analog which is a potent multidrug resistance modifier;  7-10 fold more potent than cyclosporin A;  a potent P glycoprotein inhibitor;  MW 1215

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H111N11O12 B1684362 Valspodar CAS No. 121584-18-7

Eigenschaften

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYDFNKCBANTM-QCWCSKBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873386
Record name Valspodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1214.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121584-18-7
Record name Valspodar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121584187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valspodar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valspodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALSPODAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7ZP55KF3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Valspodar's Mechanism of Action in P-glycoprotein Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D derivative that has been extensively studied as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibition of P-gp, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of P-glycoprotein Inhibition by this compound

This compound exerts its inhibitory effect on P-glycoprotein through a multifaceted mechanism that involves direct interaction with the transporter, modulation of its ATPase activity, and subsequent blockage of substrate efflux.

Direct Interaction and Binding

This compound exhibits a high affinity for P-glycoprotein, directly binding to the transporter.[4][5] This interaction is believed to be competitive with P-gp substrates, meaning this compound vies for the same or overlapping binding sites within the transmembrane domains of the protein.[6] The high affinity of this compound for P-gp effectively occludes the binding of chemotherapeutic agents and other substrates, preventing their subsequent transport out of the cell.

Modulation of ATPase Activity

The function of P-glycoprotein as an efflux pump is intrinsically linked to its ability to hydrolyze ATP, which provides the necessary energy for conformational changes and substrate transport. This compound significantly impacts this process by inhibiting the ATPase activity of P-gp.

Unlike some first-generation P-gp inhibitors that can stimulate ATPase activity at low concentrations, this compound acts as a potent inhibitor of both the basal and substrate-stimulated ATPase activity. This inhibition of ATP hydrolysis locks the transporter in a conformation that is unable to effectively bind and transport substrates across the cell membrane. Kinetic studies have suggested that this compound acts as a competitive inhibitor with respect to substrate-stimulated ATPase activity. It is important to note that this compound's modulation of ATPase activity does not appear to stem from an interference with ATP binding to the nucleotide-binding domains (NBDs) of P-gp.

The following diagram illustrates the proposed mechanism of action:

cluster_membrane Cell Membrane cluster_extra cluster_intra Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ATP ATP Pgp->ATP Inhibits ATPase activity ADP ADP + Pi Pgp->ADP Drug_out Drug Effluxed Pgp->Drug_out Efflux Pathway Drug->Pgp Binds to P-gp This compound This compound This compound->Pgp Binds with high affinity ATP->Pgp Hydrolysis Powers Efflux Drug_in Drug Accumulation

Caption: Mechanism of this compound's inhibition of P-glycoprotein.

Quantitative Data on this compound-P-glycoprotein Interaction

The following tables summarize key quantitative parameters that define the interaction between this compound and P-glycoprotein, providing a basis for comparative analysis and experimental design.

Table 1: Binding Affinity and Transport Kinetics of this compound

ParameterValueCell/SystemReference
Michaelis Constant (Km) for transport50 nMLLC-PK1 cells transfected with MDR1

Table 2: Inhibitory Potency of this compound

ParameterValueSubstrateCell/SystemReference
IC50100 nMLoperamideMDCK-MDR1 cells[7]
Km for inhibition (accumulation assay)118 ± 76 ng/mLRhodamineCD56+ cells[8]
Km for inhibition (efflux assay)508 ± 141 ng/mLRhodamineCD56+ cells[8]
IC500.4 ± 0.02 µMNSC 279836MDA-MB-435mdr cells[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory action of this compound on P-glycoprotein.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.

Materials:

  • P-gp-rich membrane vesicles (from Sf9 or mammalian cells)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • ATP solution (e.g., 100 mM)

  • This compound stock solution (in DMSO)

  • P-gp substrate (e.g., Verapamil, as a positive control for stimulation)

  • Sodium orthovanadate (Na3VO4) solution (P-gp ATPase inhibitor)

  • Phosphate detection reagent (e.g., BIOMOL Green)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add P-gp membrane vesicles to each well.

  • Add the this compound dilutions to the respective wells. For control wells, add assay buffer with DMSO (vehicle control), a known P-gp substrate (positive control for stimulation), or Na3VO4 (to determine P-gp specific activity).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to each well to a final concentration of 3-5 mM.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.

  • Plot the percentage of inhibition of P-gp ATPase activity against the this compound concentration to determine the IC50 value.

start Start prep_reagents Prepare this compound dilutions and control solutions start->prep_reagents add_vesicles Add P-gp membrane vesicles to 96-well plate prep_reagents->add_vesicles add_compounds Add this compound dilutions and controls to wells add_vesicles->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with phosphate detection reagent incubate->stop_reaction read_plate Measure absorbance stop_reaction->read_plate calculate Calculate vanadate-sensitive ATPase activity and IC50 read_plate->calculate end End calculate->end

Caption: Workflow for a P-glycoprotein ATPase activity assay.
Radiolabeled Substrate Transport Assay

This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled P-gp substrate.

Materials:

  • P-gp-overexpressing cells (e.g., MDCK-MDR1) and parental cells

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Radiolabeled P-gp substrate (e.g., [³H]-digoxin, [¹⁴C]-paclitaxel)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed P-gp-overexpressing and parental cells on permeable supports (e.g., Transwell inserts) and culture to form a confluent monolayer.

  • Wash the cell monolayers with transport buffer.

  • Pre-incubate the cells with transport buffer containing various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Add the radiolabeled substrate to the apical (for efflux) or basolateral (for influx) chamber.

  • At various time points, collect samples from the receiver chamber.

  • Measure the radioactivity in the collected samples using a scintillation counter.

  • At the end of the experiment, lyse the cells and measure the intracellular radioactivity.

  • Calculate the apparent permeability (Papp) in both directions (apical to basolateral and basolateral to apical).

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

  • Determine the inhibitory effect of this compound by observing the reduction in the efflux ratio in its presence.

Photoaffinity Labeling

Photoaffinity labeling is used to identify the binding site of this compound on P-gp. This typically requires a photoactivatable analog of this compound.

Materials:

  • P-gp-rich membrane vesicles

  • Photoactivatable, radiolabeled this compound analog

  • UV irradiation source (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography or phosphorimaging system

Procedure:

  • Incubate P-gp membrane vesicles with the photoactivatable this compound analog in the dark.

  • To determine the specificity of binding, perform parallel incubations with an excess of non-labeled this compound or other P-gp substrates/inhibitors.

  • Expose the samples to UV light to induce covalent cross-linking of the analog to P-gp.

  • Quench any unreacted photoprobes.

  • Separate the membrane proteins by SDS-PAGE.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled P-gp.

  • A reduction in the labeling intensity in the presence of excess non-labeled this compound confirms specific binding.

Conclusion

This compound is a potent and specific inhibitor of P-glycoprotein, acting through a mechanism that involves high-affinity binding and competitive inhibition of substrate-stimulated ATPase activity, ultimately leading to the reversal of multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this compound and P-gp, and to design novel strategies to overcome MDR in clinical settings.

References

Valspodar (PSC 833): A Technical Guide to its Application as a Chemosensitizer in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valspodar (PSC 833), a non-immunosuppressive derivative of cyclosporin D, has been extensively investigated as a potent chemosensitizer in cancer research.[1][2] Its primary mechanism of action lies in the specific inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[3] This efflux is a major contributor to the phenomenon of multidrug resistance (MDR), a significant obstacle to successful cancer treatment. By blocking P-gp, this compound effectively increases the intracellular concentration of anticancer drugs in resistant cells, thereby restoring their sensitivity to treatment. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Mechanism of Action: Overcoming Multidrug Resistance

This compound functions as a second-generation MDR modulator by directly binding to P-glycoprotein.[4][5] This interaction is believed to interfere with the ATPase activity of the transporter, preventing the conformational changes necessary for drug efflux.[3] The result is an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as taxanes (paclitaxel), anthracyclines (doxorubicin), and vinca alkaloids.[6][7] This restoration of drug concentration at the target site can lead to the re-induction of apoptotic pathways that were previously subverted in resistant cells.[6]

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Mechanism of this compound in P-gp Mediated Multidrug Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemotherapy Chemotherapy P-gp P-glycoprotein (P-gp) Chemotherapy->P-gp Binds to P-gp Intracellular Chemotherapy Chemotherapy Chemotherapy->Intracellular Chemotherapy Enters Cell P-gp->Chemotherapy Efflux Apoptosis Apoptosis Intracellular Chemotherapy->Apoptosis Induces This compound This compound This compound->P-gp Inhibits

Caption: this compound inhibits P-gp, increasing intracellular chemotherapy levels and inducing apoptosis.

Quantitative Data

The efficacy of this compound as a chemosensitizer has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Preclinical Chemosensitization Data
Cell LineChemotherapeutic AgentThis compound ConcentrationFold Reversal of Resistance (IC50 without this compound / IC50 with this compound)Reference
MCF-7/ADR (Breast Cancer)PaclitaxelNot Specified~100[6]
MCF-7/TAX (Breast Cancer)Paclitaxel2 µMComplete restoration to wild-type sensitivity[8]
MCF-7/DOX (Breast Cancer)Paclitaxel2 µMPartial restoration[8]
MDA-MB-435mdrNSC 279836Not SpecifiedAlmost complete reversal (IC50 decreases to 0.4±0.02 μM)[9]
SW-620 (Colon Cancer)Doxorubicin400 nMSignificant reduction in doxorubicin IC50[9]
MDR Human Osteosarcoma CellsDoxorubicinClinically achievable concentrationsComplete reversal of resistant phenotype[10]
Table 2: Pharmacokinetic Parameters of this compound
Study PopulationAdministration RouteDoseClearance (Median)Key FindingsReference
Refractory Malignancies (n=15)Intravenous1.42 mg/kg/h for 2h, then 0.42 mg/kg/h for 27h0.40 ml/min/kg20-fold interpatient variability in clearance.[11]
Advanced Solid TumorsOral5 mg/kg (4 times daily for 12 doses)Not SpecifiedCo-administration with paclitaxel requires dose reduction of paclitaxel.[4][12]
Pediatric Acute LeukemiaNot SpecifiedMTD: 12.5 mg/kg/dayDecreased clearance of mitoxantrone (64%) and etoposide (60%).[1]
RatsIntravenous & OralNot SpecifiedNot SpecifiedData available for preclinical modeling.[13]
Table 3: Summary of Key Clinical Trial Outcomes
Cancer TypePhaseCombination TherapyKey OutcomesReference
Newly Diagnosed AML (<60 years)Not SpecifiedThis compound + Daunorubicin, Cytarabine, Etoposide (ADEP)No improvement in clinical outcomes compared to ADE alone. Increased toxicity in the ADEP arm.[14]
Advanced Solid TumorsIThis compound + PaclitaxelPaclitaxel at 70 mg/m² was safely administered with this compound. Limited efficacy led to discontinuation of development.[4][12]
Refractory/Relapsed Pediatric Acute LeukemiaI/IIThis compound + Mitoxantrone, EtoposideMTD of this compound established at 12.5 mg/kg/day with 50% dose-reduced chemotherapy. 3/11 ALL patients had complete responses.[1]
Refractory MalignanciesIThis compound + Doxorubicin, PaclitaxelRequired ~60% dose reductions of doxorubicin and paclitaxel for equivalent myelosuppression.[15]
Recurring or Refractory Multiple MyelomaIIIThis compound + Vincristine, Doxorubicin, Dexamethasone (VAD)Did not improve treatment outcome; higher toxicity in the this compound arm.[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's chemosensitizing effects.

In Vitro Cytotoxicity and Chemosensitization Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[17][18]

  • Drug Treatment: Treat cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).[9] Include wells with this compound alone to confirm its lack of cytotoxicity at the concentration used.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[17]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[18][19]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.

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Workflow for In Vitro Chemosensitization Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Treatments Prepare Serial Dilutions of Chemotherapy ± Fixed Concentration of this compound Incubate_Overnight->Prepare_Treatments Add_Treatments Add Treatments to Cells Prepare_Treatments->Add_Treatments Incubate_Treatment Incubate for 48-72 hours Add_Treatments->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Data_Analysis Calculate IC50 and Fold Reversal Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing this compound's chemosensitizing effects in vitro.

P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.[1][21]

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (or a vehicle control) for a short period (e.g., 15-30 minutes) at 37°C.

  • Dye Loading: Add Rhodamine 123 (final concentration typically 0.1-1 µM) to the cell suspension and incubate for 30-60 minutes at 37°C to allow for dye uptake.[22]

  • Efflux Period: Wash the cells with ice-cold buffer to remove excess dye. Resuspend the cells in fresh, pre-warmed buffer with and without this compound and incubate at 37°C for an efflux period (e.g., 1-2 hours).[21]

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with functional P-gp will efflux the dye, resulting in lower fluorescence. Inhibition of P-gp by this compound will lead to dye retention and higher fluorescence.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the chemotherapeutic agent, with or without this compound, for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100 in PBS.[23][24]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.[23]

  • Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly labeled dUTP, proceed to the next step.

  • Counterstaining and Microscopy: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342. Mount the coverslips and visualize the cells using a fluorescence microscope.[23]

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

dot

Apoptosis Restoration by this compound Chemotherapy Chemotherapy Increased_Drug_Concentration Increased Intracellular Drug Concentration Chemotherapy->Increased_Drug_Concentration This compound This compound P-gp_Inhibition P-gp Inhibition This compound->P-gp_Inhibition P-gp_Inhibition->Increased_Drug_Concentration Leads to Apoptotic_Pathway_Activation Activation of Apoptotic Pathways Increased_Drug_Concentration->Apoptotic_Pathway_Activation DNA_Fragmentation DNA Fragmentation (TUNEL Positive) Apoptotic_Pathway_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: this compound-mediated P-gp inhibition leads to apoptosis via increased drug accumulation.

Concluding Remarks

This compound has been a pivotal tool in understanding and combating P-glycoprotein-mediated multidrug resistance. While clinical trials have shown mixed results, often due to pharmacokinetic interactions and toxicities, the preclinical data unequivocally demonstrate its potent chemosensitizing activity.[14][15] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the mechanisms of drug resistance and evaluate novel chemosensitizing agents. The continued study of compounds like this compound is essential for the development of more effective cancer therapies that can overcome the challenge of MDR.

References

The Rise and Fall of a Multidrug Resistance Modulator: A Technical Guide to Valspodar (PSC 833)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valspodar (PSC 833) emerged from the cyclosporin family of compounds as a potent, non-immunosuppressive inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, development, and eventual clinical challenges of this compound. We delve into its primary mechanism of action in reversing MDR and a secondary, P-gp-independent pathway involving the induction of ceramide synthesis. This document presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a thorough understanding of this compound's journey from a promising chemosensitizer to a compound that ultimately fell short of clinical success.

Introduction: The Challenge of Multidrug Resistance and the Dawn of this compound

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a broad spectrum of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound (PSC 833) was developed as a second-generation MDR modulator, a derivative of cyclosporin D, designed to inhibit P-gp without the immunosuppressive effects of its parent compound[1]. Its discovery sparked hope for a new paradigm in cancer therapy, where co-administration of this compound with conventional chemotherapeutics could restore sensitivity in resistant tumors.

Physicochemical Properties and Structure

This compound is a cyclic undecapeptide with the molecular formula C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol . Its structure, a modification of cyclosporin D, confers high affinity for P-gp.

PropertyValue
Molecular FormulaC₆₃H₁₁₁N₁₁O₁₂
Molecular Weight1214.6 g/mol
IUPAC Name(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((R,E)-2-methyl-3-oxo-4-octenoyl)-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
CAS Number121584-18-7

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its cytotoxic and chemosensitizing effects.

Primary Mechanism: P-glycoprotein Inhibition

The principal mechanism of this compound is the direct, high-affinity binding to P-glycoprotein[1]. This interaction is non-competitive with the drug substrate, suggesting that this compound allosterically inhibits the conformational changes required for ATP hydrolysis and subsequent drug efflux. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered chemotherapeutic agents in MDR cells, thereby restoring their cytotoxic activity.

P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in Diffusion Chemo_in->Pgp Target Cellular Target (e.g., DNA) Chemo_in->Target Cytotoxicity This compound This compound This compound->Pgp Inhibition Ceramide_Pathway This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Activation Ceramide_Synthase Ceramide Synthase SPT->Ceramide_Synthase Provides Substrate Ceramide Ceramide Ceramide_Synthase->Ceramide Synthesis Apoptosis Apoptosis Ceramide->Apoptosis Induction MTT_Assay_Workflow start Start A Seed cells in 96-well plate start->A end End B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I I->end Rhodamine_Efflux_Assay start Start A Harvest and wash cells start->A end End B Pre-incubate with this compound A->B C Add Rhodamine 123 B->C D Incubate for loading C->D E Wash with cold PBS D->E F Incubate for efflux E->F G Analyze fluorescence F->G H Compare with control G->H H->end

References

Valspodar: A Technical Guide to its Non-Immunosuppressive Properties and P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valspodar (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D developed as a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] Unlike its parent compound, cyclosporin A, this compound was engineered to eliminate immunosuppressive activity, allowing for its investigation as a chemosensitizing agent in oncology.[1][2] Its primary mechanism of action is the direct, high-affinity binding to P-gp, an ATP-dependent efflux pump, thereby blocking its ability to expel chemotherapeutic agents from cancer cells and reversing multidrug resistance (MDR).[2][3] This guide provides an in-depth review of the non-immunosuppressive characteristics of this compound, its mechanism of P-gp inhibition, quantitative data from key experiments, and detailed experimental protocols.

Core Non-Immunosuppressive Properties

A defining feature of this compound is its lack of significant immunosuppressive activity, a characteristic that distinguishes it from calcineurin inhibitors like cyclosporin A and tacrolimus.[2][4]

  • Mechanism of Immunosuppression (Cyclosporin A/Tacrolimus): These agents exert their immunosuppressive effects by forming a complex with intracellular immunophilins (cyclophilin for cyclosporin A). This complex then binds to and inhibits calcineurin, a protein phosphatase.[5][6] Calcineurin inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[7] The inactivation of NFAT leads to a downstream reduction in the production of interleukin-2 (IL-2) and other cytokines, which are critical for T-cell proliferation and activation.[7][8] This blockade of T-cell function is the basis of their clinical use in preventing organ transplant rejection.[9]

  • This compound's Divergence: this compound was specifically designed to avoid this pathway. While it is a cyclosporin analog, its structural modifications prevent it from effectively inhibiting calcineurin.[2][6] Therefore, it does not suppress T-cell activation or cytokine production, making it a suitable candidate for combination with chemotherapy in immunocompetent patients.[1]

cluster_immuno Immunosuppressive Pathway cluster_non_immuno This compound Pathway (Non-Immunosuppressive) TCR T-Cell Receptor Activation Calcineurin Calcineurin TCR->Calcineurin Ca2+ influx CycloA Cyclosporin A Cyclophilin Cyclophilin CycloA->Cyclophilin Binds Cyclophilin->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) IL2 IL-2 Gene Transcription NFAT->IL2 Translocates to Nucleus Suppression Immune Suppression IL2->Suppression Chemo_resistance Chemoresistance Reversal This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Pgp->Chemo_resistance cluster_cell Multidrug Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy (Extracellular) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Target Intracellular Target (e.g., DNA, Tubulin) Apoptosis Cell Death (Apoptosis) Target->Apoptosis Chemo_in Chemotherapy (Intracellular) Chemo_out->Chemo_in Enters Cell Chemo_in->Pgp Binds to P-gp Chemo_in->Target Reaches Target This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp start Start step1 1. Plate P-gp(+) and P-gp(-) cells in 96-well plate start->step1 step2 2. Pre-incubate with This compound or Vehicle Control step1->step2 step3 3. Load cells with fluorescent P-gp substrate step2->step3 step4 4. Wash to remove extracellular substrate step3->step4 step5 5. Incubate in fresh media to allow for efflux step4->step5 step6 6. Lyse cells and measure intracellular fluorescence (or use Flow Cytometry) step5->step6 end End step6->end

References

In Vivo Preclinical Efficacy of Valspodar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine analogue that has been extensively investigated as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. By blocking the efflux pump function of P-gp, this compound aims to increase the intracellular concentration of co-administered chemotherapeutic agents in resistant tumor cells, thereby restoring their cytotoxic efficacy. This technical guide provides a comprehensive overview of the in vivo preclinical studies that have evaluated the efficacy of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying biological pathways.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound's primary mechanism of action is the direct inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene. In many cancer cells, overexpression of P-gp leads to the active efflux of a broad spectrum of chemotherapeutic drugs, reducing their intracellular concentration and rendering the cells resistant to treatment. This compound binds to P-gp, competitively inhibiting the binding and transport of cytotoxic drugs. This restores the ability of these drugs to accumulate within the cancer cells and exert their therapeutic effects.

Signaling Pathways in P-glycoprotein Mediated Multidrug Resistance

The expression and activity of P-glycoprotein are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the action of inhibitors like this compound. Key pathways involved include the PI3K/Akt/NF-κB and MAPK/ERK signaling cascades.[1][2][3][4][5] These pathways can be activated by various stimuli, including growth factors and cellular stress, leading to the transcription and translation of the ABCB1 gene and subsequent P-gp expression on the cell surface.

P_glycoprotein_Signaling_Pathway cluster_cell Cellular Processes GrowthFactors Growth Factors, Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ABCB1_Gene ABCB1 Gene Transcription NFkB->ABCB1_Gene Activation ERK ERK MAPK_Pathway->ERK ERK->ABCB1_Gene Activation Pgp P-glycoprotein (P-gp) ABCB1_Gene->Pgp Translation Chemo_Out Chemotherapeutic Efflux Pgp->Chemo_Out Pumps out This compound This compound This compound->Pgp Inhibits Chemotherapy Chemotherapeutic Agent Chemotherapy->Chemo_Out Cell Cancer Cell experimental_workflow start Start cell_culture 1. Cell Culture (e.g., human cancer cell line) start->cell_culture tumor_implant 3. Tumor Implantation (subcutaneous injection of cells) cell_culture->tumor_implant animal_prep 2. Animal Preparation (e.g., immunodeficient mice) animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring (caliper measurements until tumors reach a specified volume) tumor_implant->tumor_growth randomization 5. Randomization (grouping of animals) tumor_growth->randomization treatment 6. Treatment Initiation randomization->treatment group1 Vehicle Control group2 Chemotherapy Alone group3 This compound Alone group4 Chemotherapy + this compound data_collection 7. Data Collection (tumor volume, body weight, survival) endpoint 8. Study Endpoint (e.g., predetermined tumor volume or time) data_collection->endpoint analysis 9. Data Analysis (statistical analysis of tumor growth inhibition) endpoint->analysis end End analysis->end group4->data_collection

References

Methodological & Application

Determining the Optimal Concentration of Valspodar in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D analog that functions as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp, this compound can restore or enhance the cytotoxic effects of various chemotherapeutic agents in resistant cancer cell lines.[1][2][4] Determining the optimal concentration of this compound is a critical step in designing in vitro experiments to study its chemosensitizing effects. This document provides detailed protocols and application notes for establishing the optimal working concentration of this compound in your specific cell culture model.

The primary objectives when determining the optimal concentration of this compound are:

  • To identify a concentration that effectively inhibits P-gp without causing significant cytotoxicity on its own.

  • To establish a dose-response curve to understand the concentration-dependent effects of this compound in combination with a cytotoxic agent.

Data Presentation

The following tables summarize the expected quantitative data from experiments designed to determine the optimal concentration of this compound.

Table 1: Cytotoxicity of this compound as a Single Agent

This table is used to determine the concentration range at which this compound itself does not significantly impact cell viability.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
0.597 ± 5.1
1.095 ± 4.9
2.592 ± 5.5
5.088 ± 6.1
10.075 ± 7.3

Note: Data are hypothetical examples. The optimal non-toxic concentration will be cell-line dependent.

Table 2: Potentiation of Doxorubicin Cytotoxicity by this compound in a Multidrug-Resistant Cell Line

This table illustrates the chemosensitizing effect of a non-toxic concentration of this compound (e.g., 1 µM) on a P-gp substrate chemotherapeutic agent like Doxorubicin.

Doxorubicin Concentration (nM)Cell Viability (%) - Doxorubicin Alone (Mean ± SD)Cell Viability (%) - Doxorubicin + 1 µM this compound (Mean ± SD)
0100 ± 4.596 ± 5.0
1095 ± 5.185 ± 6.2
5088 ± 6.365 ± 7.1
10075 ± 7.045 ± 5.8
25060 ± 5.925 ± 4.9
50048 ± 6.815 ± 4.2
100035 ± 5.58 ± 3.1

Table 3: IC50 Values for Doxorubicin in the Presence and Absence of this compound

This table provides a clear comparison of the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent with and without this compound, quantifying the reversal of resistance.

Treatment ConditionIC50 of Doxorubicin (nM)Fold-Change in IC50
Doxorubicin Alone480-
Doxorubicin + 1 µM this compound855.6

Experimental Protocols

Protocol 1: Determining the Intrinsic Cytotoxicity of this compound

This protocol aims to identify the concentration range of this compound that does not induce significant cell death in the target cell line.

Materials:

  • Target cell line (e.g., a multidrug-resistant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 10 µM).[6][7][8]

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for a period that is relevant to your planned co-treatment experiments (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Protocol 2: Evaluating the Chemosensitizing Effect of this compound

This protocol assesses the ability of a non-toxic concentration of this compound to enhance the cytotoxicity of a chemotherapeutic agent.

Materials:

  • Same materials as in Protocol 1

  • Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Drug Preparation:

    • Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.

    • Prepare another set of serial dilutions of the chemotherapeutic agent in a medium containing the predetermined non-toxic concentration of this compound (from Protocol 1).

  • Treatment: Replace the overnight culture medium with the prepared drug solutions. Include controls for the chemotherapeutic agent alone, this compound alone, and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

  • MTT Assay: Perform the MTT assay as described in steps 5 of Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the dose-response curves for the chemotherapeutic agent with and without this compound.

    • Calculate the IC50 values for the chemotherapeutic agent in both conditions to determine the fold-change in sensitivity.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound and/or chemotherapeutic agent B->C D Treat cells with drug dilutions C->D E Incubate for 48-72 hours D->E F Add MTT reagent and incubate E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Plot dose-response curves I->J K Determine optimal non-toxic concentration and IC50 values J->K

Caption: Experimental workflow for determining optimal this compound concentration.

P_glycoprotein_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Agent Pgp->Chemo_out ATP-dependent Chemo_out->Pgp Efflux Chemo_in Chemotherapeutic Agent Chemo_out->Chemo_in Influx Target Cellular Target (e.g., DNA) Chemo_in->Target This compound This compound This compound->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: this compound inhibits P-glycoprotein-mediated drug efflux.

References

Application Notes and Protocols for Rhodamine 123 Efflux Assay Using Valspodar as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][3][4] The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess P-gp activity. Rh123, a fluorescent dye, is a substrate of P-gp and its intracellular accumulation is inversely proportional to P-gp efflux activity.[5][6] Valspodar (also known as PSC 833), a non-immunosuppressive cyclosporin A analog, is a potent and specific inhibitor of P-gp.[7][8] By inhibiting P-gp, this compound increases the intracellular concentration of P-gp substrates like Rh123 and chemotherapeutic agents.[9] This document provides detailed application notes and protocols for performing a Rhodamine 123 efflux assay using this compound as a P-gp inhibitor.

Principle of the Assay

The assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123. In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When these cells are treated with this compound, P-gp is inhibited, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence. The change in fluorescence intensity is a direct measure of the P-gp inhibitory activity of this compound.

P-glycoprotein Mediated Efflux and Inhibition by this compound

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3][10] This process reduces the intracellular concentration of cytotoxic drugs, leading to multidrug resistance.[2] this compound acts as a competitive or non-competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of its substrates.[8]

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Rh123_out Rhodamine 123 (extracellular) Pgp->Rh123_out Efflux ADP ADP + Pi Pgp->ADP Rh123_in Rhodamine 123 (intracellular) Rh123_out->Rh123_in Passive Diffusion Rh123_in->Pgp Binding This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp Energy

P-gp mediated efflux of Rhodamine 123 and its inhibition by this compound.

Experimental Workflow

The general workflow for the Rhodamine 123 efflux assay involves cell preparation, loading with Rhodamine 123 in the presence or absence of this compound, an efflux period, and subsequent measurement of intracellular fluorescence.

start Start cell_prep Cell Preparation (Seeding and Growth) start->cell_prep loading Loading (Rhodamine 123 +/- this compound) cell_prep->loading efflux Efflux Period (Incubation in fresh media) loading->efflux measurement Fluorescence Measurement (Flow Cytometry/Plate Reader) efflux->measurement analysis Data Analysis measurement->analysis end End analysis->end

Experimental workflow for the Rhodamine 123 efflux assay.

Detailed Protocols

Materials and Reagents:

  • P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and a parental control cell line (e.g., MCF7, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer or fluorescence plate reader

Protocol 1: Rhodamine 123 Accumulation Assay (Flow Cytometry)

  • Cell Preparation:

    • Seed P-gp overexpressing and parental cells in 6-well plates and grow to 70-80% confluency.

    • On the day of the experiment, harvest the cells using trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

    • Wash the cells once with ice-cold PBS and resuspend in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor and Dye Treatment:

    • Prepare different concentrations of this compound in serum-free medium. A typical concentration range is 0.1 to 10 µM.[7]

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the respective tubes and pre-incubate for 30 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 1-5 µM.[6]

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing and Fluorescence Measurement:

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • Analyze the cells immediately on a flow cytometer, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Rhodamine 123 Efflux Assay (Fluorescence Plate Reader)

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 100 µL of medium containing 5 µM Rhodamine 123 to each well.

    • Incubate for 1 hour at 37°C in the dark to allow for dye uptake.

  • Efflux and Inhibition:

    • After the loading period, remove the Rhodamine 123 solution and wash the cells twice with PBS.

    • Add 100 µL of fresh medium containing different concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 1-2 hours at 37°C to allow for efflux.

  • Fluorescence Measurement:

    • After the efflux period, remove the medium and wash the cells once with PBS.

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to lyse the cells.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Data Presentation and Analysis

The results can be presented as the mean fluorescence intensity (MFI) or as a percentage of the control (cells treated with Rhodamine 123 alone). The P-gp inhibitory activity of this compound can be quantified by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation or a 50% reduction in its efflux.

Table 1: Representative Quantitative Data for Rhodamine 123 Efflux Assay with this compound

ParameterCell LineRhodamine 123 ConcentrationThis compound ConcentrationObserved EffectReference
IC50 of this compound MDA-MB-435mdrNot SpecifiedPretreatmentDecreased IC50 of another drug[7]
Effective Concentration P-gp-positive AML cellsNot Specified10 mg/kg (in vivo)Increased intracellular daunorubicin[9]
Typical Rh123 Concentration MCF7R5.25 µMVariousIncreased Rh123 accumulation[6]
This compound Concentration for Inhibition Pgp-expressing cellsNot Specified2.5 µMBlocked Rh123 efflux[11]

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal results.

  • Dye Concentration: The optimal concentration of Rhodamine 123 may vary between cell lines and should be determined empirically. High concentrations can be toxic.[12]

  • Incubation Times: Incubation times for dye loading and efflux should be optimized for each cell line.

  • Controls: Always include a parental cell line (low P-gp expression) as a negative control and a known P-gp inhibitor (like Verapamil or Cyclosporin A) as a positive control.[13][14]

  • Fluorescence Quenching: Be aware of potential fluorescence quenching by test compounds.

  • This compound Cytotoxicity: At higher concentrations, this compound itself may exhibit some cytotoxicity. It is advisable to perform a cytotoxicity assay to determine the non-toxic concentration range for the cell line being used.[7]

Conclusion

The Rhodamine 123 efflux assay using this compound as an inhibitor is a robust and reliable method for studying P-gp function and for screening potential MDR reversal agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of cancer biology and drug development. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4] Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-glycoprotein, this compound competitively inhibits the efflux of cytotoxic drugs, thus restoring their intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Mechanism of Action of this compound

This compound functions by directly interacting with the ABCB1 transporter. This interaction is believed to occur at the drug-binding site, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cells.

cluster_membrane Cell Membrane cluster_cell Cancer Cell ABCB1 ABCB1 (P-gp) Drug_out Chemotherapeutic Drug (extracellular) ABCB1->Drug_out Efflux ADP ADP + Pi ABCB1->ADP Drug_in Chemotherapeutic Drug (intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->ABCB1 Binding Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Therapeutic Effect Valspodar_out This compound (extracellular) Valspodar_in This compound (intracellular) Valspodar_out->Valspodar_in Passive Diffusion Valspodar_in->ABCB1 Binding & Inhibition Valspodar_in->ABCB1 ATP ATP ATP->ABCB1

Caption: Mechanism of this compound-mediated inhibition of ABCB1.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated Multidrug Resistance
Cell LineChemotherapeutic AgentIC50 without this compound (nM)IC50 with this compound (nM)This compound Concentration (µM)Fold ReversalReference
DU145 DTXRDocetaxel388~5.90.05 (Elacridar)~65.8[7]
PC-3 DTXRDocetaxel305~8.20.05 (Elacridar)~37.2[7]
MDA-MB-435mdrNSC 279836>10 µM0.4 ± 0.02 µMNot Specified>25MedChemExpress Data
T47D/TAMR-6DoxorubicinNot SpecifiedSignificantly Decreased0.25 - 0.75 µg/mLNot QuantifiedMedChemExpress Data
Human Osteosarcoma CellsDoxorubicinResistantSensitiveClinically achievableComplete Reversal[1]

Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative context for the reversal of resistance.

Experimental Protocols

Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of this compound and to quantify the reversal of resistance.

Materials:

  • ABCB1-overexpressing and parental (sensitive) cell lines

  • Complete cell culture medium

  • This compound (PSC 833)

  • Chemotherapeutic agent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. It is crucial to first determine a non-toxic concentration of this compound.

    • Add 50 µL of the chemotherapeutic agent dilutions to the appropriate wells.

    • Add 50 µL of the this compound solution (or vehicle control) to the appropriate wells. The final volume in each well should be 200 µL.

    • Include wells with cells and medium only (no drug, no this compound) as a negative control and wells with medium only as a blank.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

    • The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10^3 cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Chemotherapeutic Agent +/- this compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 2-4h E->F G 7. Solubilize Formazan (e.g., 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50 & Fold Reversal) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Assessment of ABCB1 Function (Rhodamine 123 Efflux Assay)

This protocol measures the efflux activity of ABCB1 by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by this compound will lead to increased intracellular fluorescence.

Materials:

  • ABCB1-overexpressing and parental cell lines

  • Complete cell culture medium

  • This compound (PSC 833)

  • Rhodamine 123

  • Propidium Iodide (PI) for viability staining (optional)

  • Flow cytometer or fluorescence plate reader

  • 96-well plates (black-walled for fluorescence reading) or FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.[9]

  • Inhibitor Pre-incubation:

    • Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.

    • Add this compound at the desired concentration (and a vehicle control) to the respective tubes/wells.

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[3]

    • Incubate for 30-60 minutes at 37°C, protected from light.[10]

  • Efflux:

    • Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[9]

    • Resuspend the cell pellet in fresh, pre-warmed medium (containing this compound or vehicle control).

    • Incubate at 37°C for 30-90 minutes to allow for drug efflux.[10]

  • Data Acquisition:

    • Place the samples on ice to stop the efflux.

    • Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

    • If using flow cytometry, PI can be added to exclude dead cells.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • Compare the MFI of this compound-treated cells to the vehicle-treated control in the ABCB1-overexpressing cell line. An increase in MFI indicates inhibition of efflux.

    • The parental cell line should exhibit high fluorescence with or without this compound, serving as a positive control for accumulation.

cluster_workflow Rhodamine 123 Efflux Assay Workflow A 1. Prepare Cell Suspension (1x10^6 cells/mL) B 2. Pre-incubate with this compound (30 min, 37°C) A->B C 3. Load with Rhodamine 123 (30-60 min, 37°C) B->C D 4. Wash and Resuspend in Fresh Medium +/- this compound C->D E 5. Allow Efflux (30-90 min, 37°C) D->E F 6. Stop Efflux on Ice E->F G 7. Analyze Fluorescence (Flow Cytometry/Plate Reader) F->G

Caption: Workflow for the Rhodamine 123 efflux assay.

Determination of ABCB1 Expression (Western Blot)

This protocol is used to confirm and compare the expression levels of ABCB1 protein in different cell lines.

Materials:

  • Cell lysates from ABCB1-overexpressing and parental cell lines

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCB1/P-glycoprotein (e.g., C219)

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after lysis.[2]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000 dilution) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ABCB1 band intensity to the loading control.

    • Compare the normalized ABCB1 expression levels between the resistant and parental cell lines.

Conclusion

This compound is a valuable tool for investigating and overcoming ABCB1-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound in sensitizing resistant cancer cells to various chemotherapeutic agents. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of drug resistance and the potential of ABCB1 inhibitors in cancer therapy.

References

Application Notes: Valspodar (PSC-833) Preparation and Solubility in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC-833) is a non-immunosuppressive analog of cyclosporin D that functions as a potent and selective inhibitor of P-glycoprotein (P-gp, also known as ABCB1).[1][2][3] P-glycoprotein is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[1] By inhibiting this pump, this compound can increase the intracellular concentration of these agents, thereby restoring or enhancing their cytotoxic effects in resistant tumor cells.[4][5] These application notes provide detailed protocols for the preparation of this compound solutions in DMSO for use in in vitro cell culture experiments.

Physicochemical and Solubility Data

This compound is a white solid with limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6] It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆₃H₁₁₁N₁₁O₁₂
Molecular Weight1214.62 g/mol [7][8]
CAS Number121584-18-7[8][9]
AppearanceWhite solid[6]
Purity>94-98% (Varies by supplier)[6][9]

Table 2: Reported Solubility of this compound in DMSO

SolubilityMolar EquivalentSourceNotes
4 mM~4.86 mg/mLAbcam[9]
90 mg/mL74.10 mMTargetMol[7]Sonication is recommended[7]
100 mg/mL82.33 mMMedchemExpress[8]Ultrasonic assistance is needed[8]

Note: The significant variation in reported solubility may depend on the purity of the compound, the specific lot, and the dissolution method (e.g., temperature, sonication time).

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to maintain its activity.

Table 3: Storage Recommendations for this compound

FormStorage TemperatureRecommended DurationSource
Solid Powder-20°CUp to 3 years[7][8]Store under desiccating conditions[9]
In DMSO-80°C6 months to 1 year[7][8][10]Recommended for long-term storage
In DMSO-20°CUp to 1 month[8][10]Suitable for short-term storage

Important: To ensure product efficacy, always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

  • This compound (solid powder)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. If the powder is adhered to the vial walls, centrifuge it briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect it at the bottom.[7]

  • Calculation: Calculate the required mass of this compound using its molecular weight (1214.62 g/mol ). To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 1214.62 g/mol x 1000 mg/g = 12.15 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 12.15 mg) of this compound powder and place it in a sterile tube.

  • Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL for 12.15 mg) to the tube.

  • Solubilization: Cap the tube tightly and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a water bath until it becomes clear.[7][8] Gentle warming to 37°C may also aid dissolution.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in cryovials. Store the aliquots at -80°C for long-term stability.[10][11]

G Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Dispense into single-use aliquots dissolve->aliquot store 5. Store at -80°C aliquot->store end Ready for Use store->end

Caption: A flowchart of the key steps for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate pipetting, perform a serial dilution. For example, to achieve a final concentration of 1 µM:

    • First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock into 198 µL of medium).

    • Gently mix by pipetting up and down.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells to achieve the final desired concentration. For example, to get a 1 µM final concentration in a well containing 1 mL of cells and medium, add 10 µL of the 100 µM intermediate solution.

  • Control Group: Always include a vehicle control in your experiment. This should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.[11] The final DMSO concentration should ideally be kept below 0.5% to minimize cytotoxicity.[11]

  • Precipitation Note: If precipitation is observed upon dilution in the aqueous culture medium, it is recommended to pre-warm both the stock solution and the medium to 37°C before mixing.[7] A stepwise dilution is also advised to mitigate this issue.[7][11]

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp is often overexpressed and uses ATP hydrolysis to pump chemotherapeutic drugs out of the cell, lowering their intracellular concentration and thus their efficacy. This compound binds to P-gp, blocking its transport function.[1] This leads to the accumulation of co-administered chemotherapy drugs inside the cancer cell, restoring their ability to reach their therapeutic targets and induce cell death, often through apoptosis.[5]

G Mechanism of P-glycoprotein (P-gp) Inhibition by this compound cluster_cell Multidrug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy Drug Pgp->Chemo_out Drug Efflux (Resistance) Apoptosis Cell Death (Apoptosis) Chemo_in Chemotherapy Drug Chemo_in->Pgp Enters Cell Accumulation Drug Accumulation Chemo_in->Accumulation This compound This compound This compound->Pgp Inhibits Accumulation->Apoptosis Increased Cytotoxicity

Caption: this compound inhibits the P-gp pump, leading to chemotherapy drug accumulation and cell death.

References

Application Notes and Protocols for Long-Term Cell Culture Experiments with Valspodar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that functions as a highly selective inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] P-glycoprotein is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4] this compound's ability to block this efflux mechanism makes it a valuable tool in cancer research and drug development to investigate the reversal of MDR and to sensitize cancer cells to chemotherapy.

Long-term cell culture experiments are crucial for understanding the sustained effects of P-gp inhibition by this compound on cellular behavior, drug resistance profiles, and potential adaptive mechanisms. However, the stability of small molecules like this compound in cell culture media over extended periods is a critical factor that can significantly impact the interpretation of experimental results. These application notes provide detailed protocols for conducting long-term cell culture experiments with this compound, with a strong emphasis on assessing and maintaining its stability.

Data Presentation

This compound Physicochemical and Storage Properties
PropertyValueReference
Molecular FormulaC₆₃H₁₁₁N₁₁O₁₂[5]
Molecular Weight1214.62 g/mol [5]
AppearanceWhite to beige powder[5]
Storage of PowderDesiccated at -20°C[5]
Purity (HPLC)≥98%[5]
This compound Stock Solution Stability
Storage TemperatureDurationReference
-20°C1 month[6]
-80°C6 months[6]

Note: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cell culture media.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.215 mg of this compound in 1 mL of DMSO.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Long-Term Cell Culture with this compound Treatment

This protocol outlines the general procedure for treating cultured cells with this compound over an extended period. A critical aspect of long-term experiments is maintaining a consistent concentration of the drug. Therefore, this protocol incorporates a media refreshment schedule.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)[7]

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Seed the cells in the desired culture vessel at a density that allows for long-term growth without reaching over-confluency during the experiment.

  • Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Prepare the this compound-containing medium by diluting the stock solution to the desired final concentration. For example, to prepare 10 mL of medium with 1 µM this compound from a 10 mM stock solution, add 1 µL of the stock solution to 10 mL of complete medium.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Media Refreshment: Due to the potential for degradation of this compound at 37°C and the depletion of nutrients, it is recommended to completely replace the medium with freshly prepared this compound-containing medium every 2-3 days.[1][8][9] This frequency should be validated for your specific cell line and experimental duration using the stability assessment protocol below.

  • At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein expression, gene expression).

Protocol 3: Assessment of this compound Stability in Cell Culture Medium

Materials:

  • Complete cell culture medium (the same as used in your experiments)

  • This compound stock solution

  • Sterile, cell-free culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS/MS system

  • Acetonitrile

  • Ammonium formate or other suitable mobile phase additives

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

    • Dispense this solution into multiple sterile, cell-free culture plates or tubes.

    • Incubate these samples under your standard cell culture conditions (37°C, 5% CO₂).

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove a sample from the incubator.

    • Immediately process the sample for analysis or store it at -80°C until analysis.

  • Sample Processing (Protein Precipitation):

    • To 100 µL of the this compound-containing medium, add 300 µL of cold acetonitrile to precipitate the proteins from the serum in the medium.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Develop an HPLC-MS/MS method for the quantification of this compound. A previously published method for rat plasma can be adapted.[10]

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

      • Flow Rate: 0.2-0.5 mL/min

    • Example MS/MS Conditions (to be optimized):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound in the same cell culture medium.

    • Quantify the concentration of this compound in the samples from each time point.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life under your experimental conditions.

    • Based on these results, adjust the media refreshment schedule in Protocol 2 to ensure the this compound concentration remains within an acceptable range (e.g., >80% of the initial concentration).

Mandatory Visualizations

P_Glycoprotein_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (Effluxed) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Provides Energy This compound This compound This compound->Pgp Inhibits

Caption: P-glycoprotein inhibition by this compound.

Long_Term_Cell_Culture_Workflow start Start seed_cells Seed Cells in Culture Vessel start->seed_cells adherence Allow Cells to Adhere (24 hours) seed_cells->adherence prepare_media Prepare Medium with This compound adherence->prepare_media treat_cells Replace Medium with This compound-Containing Medium prepare_media->treat_cells incubate Incubate (37°C, 5% CO₂) treat_cells->incubate decision Time for Media Refreshment? incubate->decision refresh_media Completely Replace with Fresh this compound Medium decision->refresh_media Yes (every 2-3 days) harvest Harvest Cells for Analysis decision->harvest No (End of Experiment) refresh_media->incubate end End harvest->end

Caption: Workflow for long-term cell culture with this compound.

References

Valspodar in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research. These models more accurately recapitulate the heterogeneity and microenvironment of patient tumors compared to traditional cell line-derived xenografts. Valspodar (PSC 833), a potent, non-immunosuppressive cyclosporine D analog, is a second-generation inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR). This document provides detailed application notes and protocols for the utilization of this compound in PDX models to investigate and overcome chemotherapy resistance.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound competitively binds to P-gp, inhibiting its function and restoring the cytotoxic effects of co-administered anticancer drugs.

dot

P_glycoprotein_inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by this compound cluster_cell Cancer Cell CellMembrane Cell Membrane Pgp P-glycoprotein (P-gp) Transporter Efflux Drug Efflux ExtracellularDrug Extracellular Chemotherapy Drug Pgp->ExtracellularDrug ATP-dependent Efflux Drug Chemotherapy Drug Drug->Pgp Binds to P-gp IntracellularSpace Intracellular Space (Low Drug Concentration) Drug->IntracellularSpace IncreasedConcentration Intracellular Space (Increased Drug Concentration) Drug->IncreasedConcentration Accumulation This compound This compound This compound->Pgp Binds & Inhibits P-gp Inhibition Inhibition ExtracellularDrug->Drug Enters Cell Extracellularthis compound Extracellular this compound Extracellularthis compound->this compound Enters Cell

Caption: P-gp Inhibition by this compound

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in combination with chemotherapeutic agents in mouse models. While these studies primarily utilized cell line-derived xenografts, the data provide a strong rationale and starting point for designing experiments in PDX models.

Table 1: Effect of this compound on Intracellular Drug Concentration

Chemotherapy AgentCancer ModelThis compound DoseRouteIncrease in Intracellular Drug ConcentrationReference
DaunorubicinPgp-positive AML (in vivo in patients)10 mg/kg/24h infusionIV52% increase in AUC ratio (leukemic cells/plasma)[1][2]
MitoxantroneMDA-MB-435mdr xenograftNot specifiedNot specifiedIncreased accumulation to 94% of wild-type tumors
PaclitaxelMouse brainNot specifiedNot specified~10-fold increase in brain paclitaxel levels[3]

Table 2: Efficacy of this compound in Combination Therapy in Xenograft Models

Chemotherapy AgentCancer ModelThis compound DoseChemotherapy DoseRouteTumor Growth InhibitionReference
PaclitaxelRefractory Ovarian Carcinoma5 mg/kg qid x 12 doses70 mg/m²Oral/IVLimited activity[4]
Doxorubicin & PaclitaxelRefractory Malignancies5 mg/kg qid x 12 dosesDox: 12.5 mg/m², Pac: 70 mg/m²Oral/IV5 partial, 2 minor remissions[5]
Paclitaxel & CarboplatinOvarian Cancer PDXNot specified in direct this compound studyPaclitaxel: 15 mg/kg, Carboplatin: 50 mg/kgIPSignificant decrease in tumor weight (chemo alone)[6]
DoxorubicinDoxorubicin-resistant Osteosarcoma PDOXNot specified in direct this compound studyNot specifiedNot specifiedCombination of CDK4/6 and mTOR inhibitors reduced tumor volume[7]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.

dot

PDX_Establishment_Workflow Workflow for PDX Model Establishment TumorCollection 1. Collect Fresh Tumor Tissue (from surgery or biopsy) TissueProcessing 2. Process Tissue (mince into 2-3 mm³ fragments) TumorCollection->TissueProcessing Implantation 3. Subcutaneous Implantation (into flank of immunodeficient mouse) TissueProcessing->Implantation TumorGrowth 4. Monitor Tumor Growth (caliper measurements) Implantation->TumorGrowth Passaging 5. Passage Tumors (F1 to F2, etc.) (when tumor reaches ~1000-1500 mm³) TumorGrowth->Passaging Cryopreservation 6. Cryopreserve Tumor Fragments Passaging->Cryopreservation DrugStudy 7. Initiate Drug Efficacy Studies (when tumors reach 100-200 mm³) Passaging->DrugStudy

Caption: PDX Establishment Workflow

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

  • Sterile surgical instruments (scalpels, forceps, scissors).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Wound closure materials (e.g., surgical clips or sutures).

  • Sterile PBS and petri dishes.

Procedure:

  • Tumor Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Transport the tissue to the laboratory in a sterile container with collection medium on ice. The time from tissue collection to implantation should be minimized, ideally within 2-4 hours.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments of approximately 2-3 mm³.

  • Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol. Shave and sterilize the implantation site on the flank of the mouse.

  • Implantation: Make a small incision (approximately 5 mm) in the skin. Using forceps, create a subcutaneous pocket. Insert one tumor fragment into the pocket.

  • Wound Closure: Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Monitor the mice regularly for tumor growth by caliper measurements (tumor volume = (length x width²)/2).

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new recipient mice for cohort expansion. A portion of the tumor can be cryopreserved for future use.

Protocol 2: In Vivo Efficacy Study of this compound and Chemotherapy in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the combination of this compound and a chemotherapeutic agent in established PDX models.

dot

Efficacy_Study_Workflow Workflow for In Vivo Efficacy Study PDXExpansion 1. Expand PDX Cohort (sufficient number of mice with tumors) TumorMeasurement 2. Tumor Measurement & Randomization (when tumors reach 100-200 mm³) PDXExpansion->TumorMeasurement TreatmentGroups 3. Assign to Treatment Groups (e.g., Vehicle, Chemo alone, This compound alone, Combination) TumorMeasurement->TreatmentGroups DrugAdministration 4. Administer Treatment (according to defined schedule) TreatmentGroups->DrugAdministration Monitoring 5. Monitor Tumor Growth & Animal Health (tumor volume, body weight, clinical signs) DrugAdministration->Monitoring Endpoint 6. Study Endpoint (e.g., tumor volume limit, pre-defined time) Monitoring->Endpoint DataAnalysis 7. Data Collection & Analysis (tumor growth inhibition, survival) Endpoint->DataAnalysis

Caption: In Vivo Efficacy Study Workflow

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³.

  • This compound (formulated for in vivo administration, e.g., in a microemulsion or other suitable vehicle).

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) formulated for in vivo administration.

  • Vehicle control for both this compound and the chemotherapeutic agent.

  • Dosing equipment (e.g., gavage needles, syringes).

Procedure:

  • Cohort Establishment: Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group).

    • Group 1: Vehicle control

    • Group 2: Chemotherapy agent alone

    • Group 3: this compound alone

    • Group 4: this compound + Chemotherapy agent

  • Dosing Regimen:

    • This compound: A typical oral dose for this compound in mice is 10 mg/kg.[8] It is often administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal P-gp inhibition. The dosing frequency will depend on the experimental design but can be daily or intermittent.

    • Chemotherapy: The dose of the chemotherapeutic agent should be carefully determined. Due to this compound's inhibition of P-gp and potential effects on drug metabolism (e.g., via CYP3A4), the dose of the co-administered drug may need to be reduced to avoid toxicity.[2][9] For example, when combined with this compound, paclitaxel doses in clinical trials were reduced.[2] A pilot dose-finding study in the specific PDX model is recommended.

  • Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound, intravenous or intraperitoneal for chemotherapy).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as an indicator of toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration, or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze survival data using Kaplan-Meier curves.

    • At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

Conclusion

The use of this compound in patient-derived xenograft models provides a powerful tool to study and potentially overcome multidrug resistance in a clinically relevant setting. The protocols provided herein offer a framework for researchers to design and execute robust preclinical studies. Careful consideration of dosing and potential toxicities is crucial for the successful implementation of these experiments. The insights gained from such studies can significantly contribute to the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Valspodar Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valspodar. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows, with a focus on preventing precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic molecule with poor solubility in water. It is, however, highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3][4] Commercial suppliers suggest that solubility in DMSO can reach up to 100 mg/mL, although sonication may be required to achieve this.[5] For most applications, a stock solution of 10 mM in DMSO is a common starting point.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media). What can I do to prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with this compound due to its low aqueous solubility. Here are several strategies to mitigate this:

  • Serial Dilution in DMSO: Before adding this compound to your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration. This reduces the magnitude of the "solvent shock" when introducing the compound to the aqueous environment.

  • Stepwise Addition and Mixing: Add the this compound-DMSO solution to your aqueous buffer dropwise while vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Warming Solutions: Gently warming both the this compound-DMSO stock solution and the aqueous buffer to 37°C before mixing can help improve solubility and prevent precipitation.

  • Use of Co-solvents: For certain applications, the use of a co-solvent in the final aqueous solution can help maintain this compound's solubility. However, the compatibility of the co-solvent with your experimental system must be considered.

Q4: What is the recommended final concentration of DMSO in my in vitro experiments?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity in your experimental system (e.g., cell culture). A final DMSO concentration of less than 0.5% (v/v) is generally considered acceptable for most cell-based assays, though it is always best to include a vehicle control (the same final concentration of DMSO without this compound) in your experimental design to account for any effects of the solvent.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate precipitation upon adding this compound-DMSO stock to aqueous buffer. High degree of supersaturation due to rapid solvent change.Perform serial dilutions in DMSO first to lower the concentration of the stock being added. Add the this compound-DMSO solution dropwise to the aqueous buffer while vigorously mixing. Consider gently warming both solutions to 37°C.
Precipitation observed after a short period of time (minutes to hours) in the final aqueous solution. The concentration of this compound is above its thermodynamic solubility limit in the final buffer.Lower the final concentration of this compound in your experiment if possible. If a higher concentration is necessary, consider the use of a co-solvent or a specialized formulation (see below).
Cloudiness or fine precipitate observed in cell culture media after adding this compound. Interaction with components in the cell culture media (e.g., proteins in fetal bovine serum) may reduce solubility.Ensure thorough and rapid mixing upon addition. Prepare the final dilution of this compound in serum-free media first, and then add this to your cells, followed by the addition of serum if required by your protocol. Always include a vehicle control.
Precipitate forms after storing the diluted aqueous solution. The diluted aqueous solution is not stable.Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Do not store diluted aqueous solutions of this compound.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for this compound in various aqueous buffers is challenging as this information is not widely available in peer-reviewed literature. The provided data is based on information from commercial suppliers and may vary depending on the specific buffer composition, temperature, and other experimental conditions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO (Dimethyl sulfoxide)Up to 100 mg/mL (approx. 82 mM)Sonication may be required for higher concentrations.
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL (approx. 0.21 mM)
WaterVery low / Insoluble
EthanolSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, Anhydrous DMSO.

  • Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 1214.6 g/mol ). b. Add the calculated amount of this compound powder to a sterile microcentrifuge tube or vial. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. e. Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, DMSO, Sterile cell culture media.

  • Procedure: a. Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution. b. Gently warm the 1 mM this compound solution and the cell culture media to 37°C. c. Add the appropriate volume of the 1 mM this compound solution to the pre-warmed cell culture media to achieve the final 1 µM concentration (e.g., add 1 µL of 1 mM this compound to 1 mL of media). d. Mix immediately and thoroughly by gentle inversion or pipetting. e. Use the freshly prepared working solution immediately.

Visualizations

P-glycoprotein (P-gp) Inhibition by this compound

This compound functions as a non-competitive inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a key mechanism of multidrug resistance in cancer cells. This compound binds to P-gp, likely within the transmembrane domains, and allosterically inhibits its function, preventing the efflux of chemotherapeutic drugs and thereby increasing their intracellular concentration and efficacy.

Pgp_Inhibition Mechanism of P-glycoprotein Inhibition by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug Drug->Pgp Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug->Intracellular_Drug Accumulation This compound This compound This compound->Pgp Inhibition Cell_Death Cell Death (Apoptosis) Intracellular_Drug->Cell_Death Extracellular_Drug Extracellular Chemotherapeutic Drug Extracellular_Drug->Drug

Caption: P-glycoprotein inhibition by this compound.

Experimental Workflow for Preparing this compound Working Solutions

The following workflow outlines the recommended steps to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.

Valspodar_Workflow Workflow for Preparing this compound Aqueous Solutions Start Start: this compound Powder Dissolve Dissolve in 100% DMSO to make high-concentration stock (e.g., 10 mM) Start->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Prepare_Intermediate Prepare intermediate dilution(s) in 100% DMSO Store->Prepare_Intermediate Warm Warm intermediate dilution and aqueous buffer to 37°C Prepare_Intermediate->Warm Add_Dropwise Add this compound-DMSO solution dropwise to aqueous buffer with constant mixing Warm->Add_Dropwise Final_Solution Final aqueous working solution Add_Dropwise->Final_Solution Use_Immediately Use immediately Final_Solution->Use_Immediately

Caption: Recommended workflow for this compound solution preparation.

References

Valspodar Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Valspodar in cancer cell line experiments.

Section 1: General FAQs

Q1: What is the primary on-target mechanism of this compound?

This compound (also known as PSC 833) is a non-immunosuppressive cyclosporin A analog.[1][2] Its primary, "on-target" mechanism is the potent inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an ATP-dependent efflux pump.[2][3] By binding to P-gp, this compound blocks the pump's ability to expel a wide range of chemotherapeutic drugs from cancer cells, thereby restoring or increasing intracellular drug concentrations and overcoming multidrug resistance (MDR).[2][4]

Q2: What are the major known off-target effects of this compound?

Beyond its potent P-gp inhibition, this compound has several well-documented off-target effects that can significantly impact experimental results:

  • Direct Cytotoxicity: this compound can induce cell death in cancer cells on its own, independent of any P-gp-mediated resistance reversal.[5]

  • Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound is a potent inhibitor of the metabolic enzyme CYP3A4.[3][6] This leads to significant drug-drug interactions, altering the metabolism and clearance of co-administered chemotherapeutic agents that are substrates of CYP3A4.[2][6]

  • Induction of Apoptosis: Some studies suggest this compound can trigger apoptosis through mechanisms such as the hydrolysis of sphingomyelin or de novo ceramide synthesis.[7]

  • Alteration of Oxidative Stress: In combination with other agents like cisplatin, this compound has been shown to increase oxidative stress in some ovarian cancer cell lines.[7]

Section 2: Troubleshooting Unexpected Cytotoxicity

Q3: I am observing significant cell death with this compound alone, even in my P-gp negative control cell line. Is this expected?

Yes, this can be an expected off-target effect. Studies have shown that this compound possesses intrinsic cytotoxic activity at clinically achievable concentrations in various cancer cell lines, including breast, leukemia, and prostate cancer.[5] This effect is independent of its modulatory action on P-gp.[5] Therefore, it is crucial to determine the IC50 of this compound alone in your specific cell lines to establish a non-toxic concentration range for co-treatment experiments.

Troubleshooting Guide: Unexpected this compound Cytotoxicity

G start Unexpected cytotoxicity observed with this compound alone dose_response dose_response start->dose_response ic50 ic50 select_conc select_conc ic50->select_conc control control select_conc->control normalize normalize control->normalize median_effect median_effect normalize->median_effect

Workflow for troubleshooting unexpected this compound cytotoxicity.

Table 1: Intrinsic Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Notes
MDA-MB-435/MDR Breast Adenocarcinoma >10 High P-gp expression
LNCaP Prostate Cancer ~5 Androgen-sensitive
PC-3 Prostate Cancer ~7 Androgen-insensitive
DU-145 Prostate Cancer ~6 Androgen-insensitive
K562 Chronic Myelogenous Leukemia ~4

Data is illustrative and compiled from principles discussed in the literature. Researchers should determine specific IC50 values for their own cell lines and experimental conditions.[5]

Section 3: Troubleshooting Drug-Drug Interactions (CYP3A4 Inhibition)

Q4: The toxicity of my primary anticancer drug (e.g., paclitaxel, doxorubicin) is dramatically increased when combined with this compound, leading to massive cell death even at low concentrations. How can I design a proper synergy experiment?

This is a classic manifestation of a pharmacokinetic drug-drug interaction, a known off-target effect of this compound. This compound inhibits CYP3A4, an enzyme responsible for metabolizing many common chemotherapeutic agents.[3][6] This inhibition leads to reduced clearance and higher effective concentrations of the co-administered drug, causing increased toxicity.[2][8] Clinical trials consistently required significant dose reductions (up to 60%) of drugs like paclitaxel and doxorubicin when administered with this compound to achieve equivalent levels of myelosuppression.[8]

Troubleshooting Guide: Potentiated Toxicity in Co-Treatment

  • Acknowledge the Interaction: Recognize that you are likely observing a pharmacokinetic interaction, not just pharmacodynamic synergy.

  • Dose Reduction Matrix: Instead of using a standard dose of your primary drug, perform a two-dimensional dose-response matrix. Test a range of concentrations for both this compound and your primary anticancer drug.

  • Consult Pre-clinical/Clinical Data: Review literature for established dose reductions for your drug of interest when combined with this compound. This can provide a starting point for your dose-response matrix. For example, pre-clinical studies often use this compound concentrations in the range of 0.5-2 µM.[9]

  • Analyze for Synergy: Use software that can calculate synergy scores (e.g., using the Bliss Independence or Loewe Additivity models) from your dose-matrix data to determine if the interaction is truly synergistic or merely additive/potentiated due to the metabolic inhibition.

G cluster_0 Mechanism of Interaction This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Inhibits ChemoDrug Chemotherapeutic Drug (e.g., Paclitaxel, Doxorubicin) ChemoDrug->CYP3A4 Is a substrate for CancerCell Cancer Cell ChemoDrug->CancerCell Enters Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolizes to Toxicity Increased Cytotoxicity CancerCell->Toxicity

This compound's inhibition of CYP3A4-mediated drug metabolism.

Table 2: Clinically Observed Dose Reductions of Chemotherapeutics with this compound

Chemotherapeutic Agent Required Dose Reduction with this compound Reason
Paclitaxel ~60% Inhibition of CYP3A4-mediated clearance.[2][8]
Doxorubicin ~60% Significant pharmacokinetic interactions.[8]
Etoposide Dose-dependent This compound decreases systemic clearance.[2]
Mitoxantrone & Etoposide 50% (in pediatric trials) Decreased clearance by 64% and 60% respectively.[10]

This table highlights the necessity of dose reduction in co-treatment experiments to avoid overwhelming toxicity.

Section 4: Off-Target Effects on Apoptosis and Signaling

Q5: I'm observing apoptosis in my cells treated with this compound, but it doesn't correlate with the intracellular accumulation of my primary drug. What could be the cause?

This compound may be inducing apoptosis directly through off-target mechanisms. Studies in certain cancer cell lines have suggested that this compound can trigger apoptosis via pathways involving sphingomyelin hydrolysis or the de novo synthesis of ceramide.[7] Ceramide is a well-known second messenger in cellular stress responses that can initiate apoptosis. This means this compound might be activating a pro-apoptotic signaling cascade independently of its P-gp inhibition.

G This compound This compound Membrane Cell Membrane This compound->Membrane Ceramide_Synth De Novo Ceramide Synthesis This compound->Ceramide_Synth Sphingo Sphingomyelin Hydrolysis Membrane->Sphingo Ceramide ↑ Ceramide Levels Sphingo->Ceramide Ceramide_Synth->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Proposed pathway for this compound-induced apoptosis via ceramide.

Troubleshooting Guide: Investigating Off-Target Apoptosis

  • Confirm Apoptosis: Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage by Western blot).

  • Test this compound Alone: Run apoptosis assays on cells treated with this compound alone at the concentration used in your co-treatment experiments.

  • Inhibit Ceramide Synthesis: If you hypothesize ceramide involvement, pre-treat cells with a known inhibitor of ceramide synthesis (e.g., Fumonisin B1) before adding this compound to see if the apoptotic effect is attenuated.

  • Profile Signaling Pathways: Use Western blotting to probe key proteins in apoptosis and stress-response pathways (e.g., caspases, Bcl-2 family members, JNK) to identify the specific cascade being activated.

Section 5: Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-8,000 cells/well) and allow them to adhere overnight.[5]

  • Treatment: Treat cells with a serial dilution of this compound (and/or co-treatment drug) for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize results to cell number if significant anti-proliferative effects are observed.

Protocol 3: P-gp Function Assessment (Rhodamine 123 Efflux Assay)

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free media) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate cells with this compound (e.g., 2-5 µM) or a vehicle control for 30-60 minutes at 37°C.

  • Dye Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cells in fresh, warm media (with or without this compound) and incubate at 37°C. Take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).

  • Readout: Analyze the fluorescence of the cell aliquots by flow cytometry.

  • Analysis: Cells with functional P-gp will efflux the dye, showing a decrease in fluorescence over time. In the presence of this compound, P-gp is inhibited, and cells will retain the dye, resulting in higher fluorescence compared to the control.

References

Technical Support Center: Optimizing Valspodar Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Valspodar in animal models. The information aims to help optimize dosage regimens to maximize P-glycoprotein (P-gp) inhibition while minimizing associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, non-immunosuppressive cyclosporine D analog that functions as a selective inhibitor of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. By inhibiting P-gp, this compound increases the intracellular concentration and efficacy of co-administered anticancer drugs in P-gp-expressing cells.

Q2: What are the most common toxicities observed with this compound in animal models?

The most frequently reported and dose-limiting toxicity of this compound in animal models is neurotoxicity, which primarily manifests as transient and reversible cerebellar ataxia.[1] Other observed side effects in rats at higher doses include lethargy and increased urination.[2] When used in combination with chemotherapeutic agents, this compound can also exacerbate myelosuppression.

Q3: How does this compound administration affect the pharmacokinetics of co-administered drugs?

This compound is a substrate and inhibitor of the cytochrome P450 3A (CYP3A) enzyme system.[1][3] This can lead to significant drug-drug interactions, increasing the systemic exposure of co-administered drugs that are also metabolized by CYP3A, such as paclitaxel and doxorubicin.[4] This necessitates a dose reduction of the chemotherapeutic agent to avoid increased toxicity.[4]

Q4: What is a recommended starting dose for this compound in rats to achieve P-gp inhibition with minimal toxicity?

For intravenous administration in rats, a constant infusion of 0.9 mg/hr/kg has been shown to be sufficient to inhibit P-gp at the blood-brain barrier without causing tolerability issues.[2][3] Higher infusion rates (e.g., 2.7 mg/hr/kg) did not show a significant increase in P-gp inhibition but were also well-tolerated.[2] For IV bolus dosing in rats, single doses of 10 mg/kg or higher have been associated with side effects like lethargy and increased urination.[2]

Troubleshooting Guides

Issue 1: Observing Ataxia or Other Neurological Side Effects

Symptoms:

  • Uncoordinated movements, unsteady gait.

  • Tremors.

  • Lethargy.[2]

  • Dizziness.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
This compound dose is too high. - Reduce the this compound dosage. For IV infusion in rats, doses above 2.7 mg/hr/kg may increase the risk of side effects. For IV bolus, doses of 10 mg/kg or higher are more likely to cause adverse effects.[2]
Rapid intravenous injection. - Administer this compound as a slow intravenous infusion rather than a rapid bolus to maintain lower, more consistent plasma concentrations. A 4.5-hour constant infusion has been shown to be effective and well-tolerated in rats.[2]
Drug-drug interaction increasing this compound concentration. - Review all co-administered substances for potential interactions with CYP3A4, which metabolizes this compound.[1][3] Consider reducing the this compound dose if a CYP3A4 inhibitor is being used.
High brain penetration of this compound. - While the goal is often to inhibit P-gp at the blood-brain barrier, excessive accumulation can lead to neurotoxicity. Consider a lower dose that still achieves sufficient P-gp inhibition. A dose of 0.9 mg/hr/kg IV in rats has been shown to be effective.[2][3]
Issue 2: Increased Toxicity of Co-administered Chemotherapy

Symptoms:

  • Severe myelosuppression (neutropenia, thrombocytopenia).

  • Increased severity of known side effects of the chemotherapeutic agent.

  • Unexpected organ toxicity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pharmacokinetic interaction with this compound. - this compound inhibits CYP3A, which can significantly increase the plasma concentration of co-administered drugs metabolized by this enzyme (e.g., paclitaxel, doxorubicin).[1][4] A dose reduction of the chemotherapeutic agent by 30-60% may be necessary.[4][5]
Enhanced tissue penetration of the chemotherapeutic agent. - By inhibiting P-gp, this compound increases the penetration of chemotherapeutic drugs into tissues, including sensitive organs. This is the intended effect in tumors but can increase toxicity in normal tissues. Monitor for signs of organ-specific toxicity.
This compound's intrinsic cytotoxicity. - While primarily a P-gp inhibitor, this compound itself can exhibit some cytotoxic activity at clinically achievable concentrations.[6] This may contribute to the overall toxicity of the combination therapy.

Data Presentation

Table 1: this compound Dose-Dependent Effects and Toxicities in Rodents

Animal Model Dose Administration Route Observed Effects Toxicity Profile Reference
Rat (Sprague Dawley)0.9 mg/hr/kg4.5-hour IV InfusionSufficient P-gp inhibition at the blood-brain barrier.No tolerability issues observed.[2][3]
Rat (Sprague Dawley)2.7 mg/hr/kg4.5-hour IV InfusionNo significant increase in P-gp inhibition compared to 0.9 mg/hr/kg.No side effects observed.[2]
Rat (Sprague Dawley)8 mg/hr/kg4.5-hour IV Infusion-Some instances of side effects observed.[2]
Rat (Sprague Dawley)5 mg/kg followed by 3 mg/kg 2 hours laterIV BolusSimilar brain penetration to constant infusion.Limited side effects.[2]
Rat (Sprague Dawley)≥ 10 mg/kgIV Bolus-Lethargy and increased urination.[2]
Mouse (Nude)50 mg/kgOralIncreased brain levels of paclitaxel by about one order of magnitude.Not specified.[5]

Table 2: Monitoring Parameters for this compound-Induced Toxicity

Toxicity Type Monitoring Parameter Assessment Method Frequency
Neurotoxicity Ataxia, gait, tremors, lethargyClinical observation and scoring (See Protocol 2)Daily, more frequently after dosing
Hepatotoxicity Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Biochemical analysis of blood samplesBaseline and at study endpoint
Nephrotoxicity Serum Creatinine, Blood Urea Nitrogen (BUN)Biochemical analysis of blood samplesBaseline and at study endpoint
Myelosuppression Complete Blood Count (CBC) with differentialHematological analysis of blood samplesBaseline and at regular intervals during treatment
General Health Body weight, food and water intake, clinical signsDaily observation and measurementDaily
Organ Pathology Microscopic changes in brain (cerebellum), liver, kidneys, etc.HistopathologyAt study endpoint (necropsy)

Experimental Protocols

Protocol 1: this compound Administration in Rats (Intravenous Infusion)
  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Prepare this compound in a vehicle such as Cremophor EL:ethanol:0.9% saline (0.65:0.35:9 w/w/v).[2]

  • Surgical Preparation: Anesthetize the rat and surgically implant catheters into the femoral vein for drug administration and the jugular vein for blood sampling, if required. Allow for a recovery period.

  • Dosing:

    • Administer a loading dose if necessary to rapidly achieve steady-state concentrations.

    • Follow with a constant intravenous infusion using a syringe pump. A recommended starting dose for effective P-gp inhibition with minimal toxicity is 0.9 mg/hr/kg .[2][3]

    • The infusion duration can be tailored to the experimental needs, for example, a 4.5-hour infusion has been shown to be effective.[2]

  • Monitoring:

    • Observe the animals for clinical signs of toxicity, particularly ataxia, lethargy, and changes in urination, during and after the infusion.[2]

    • Collect blood samples at predetermined time points to assess plasma drug concentrations and biochemical markers of toxicity.

    • At the end of the study, euthanize the animals and collect tissues for histopathological analysis.

Protocol 2: Neurobehavioral Assessment for Cerebellar Ataxia in Mice (Adapted from a Composite Phenotype Scoring System)[7][8]

This protocol provides a semi-quantitative method for assessing ataxia. Each test is scored on a scale of 0 (normal) to 3 (severely impaired).

  • Hind Limb Clasping:

    • Lift the mouse by the base of the tail.

    • Score 0: Hind limbs are consistently splayed outwards, away from the abdomen.

    • Score 1: One hind limb is retracted towards the abdomen for at least 50% of the observation period.

    • Score 2: Both hind limbs are partially retracted towards the abdomen for at least 50% of the observation period.

    • Score 3: Both hind limbs are fully retracted and touching the abdomen.

  • Ledge Test:

    • Place the mouse on the edge of a cage ledge.

    • Score 0: The mouse walks along the ledge with a steady gait.

    • Score 1: The mouse loses its footing but is able to correct itself.

    • Score 2: The mouse uses its hind legs ineffectively or lands on its head when descending.

    • Score 3: The mouse falls off the ledge or refuses to move.

  • Gait Assessment:

    • Observe the mouse walking on a flat surface.

    • Score 0: Normal gait with the abdomen not touching the ground.

    • Score 1: Tremor or a limp is visible.

    • Score 2: Severe tremor, severe limp, or feet pointing away from the body.

    • Score 3: Difficulty moving forward, abdomen drags on the ground.

  • Kyphosis Assessment:

    • Observe the mouse's posture while walking and at rest.

    • Score 0: Spine is straight during walking.

    • Score 1: Mild kyphosis (hunching of the back) that can be straightened.

    • Score 2: Persistent but mild kyphosis.

    • Score 3: Pronounced and persistent kyphosis.

Visualizations

Valspodar_Mechanism_of_Action cluster_cell Cancer Cell Chemotherapy Chemotherapy Intracellular_Chemo Intracellular Chemotherapy Chemotherapy->Intracellular_Chemo Enters Cell Pgp_pump P-glycoprotein (Efflux Pump) Pgp_pump->Chemotherapy Efflux Intracellular_Chemo->Pgp_pump Binds to Cell_Death Apoptosis Intracellular_Chemo->Cell_Death Induces This compound This compound This compound->Pgp_pump Inhibits

Caption: this compound's mechanism of action in a cancer cell.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Formulation Prepare this compound Formulation Animal_Model->Formulation Dose_Selection Select Dose and Route of Administration Formulation->Dose_Selection Administration Administer this compound (e.g., IV Infusion) Dose_Selection->Administration Clinical_Observation Daily Clinical Observations (Ataxia, Weight, etc.) Administration->Clinical_Observation Blood_Sampling Periodic Blood Sampling (PK, Biochemistry) Administration->Blood_Sampling Histopathology Endpoint Histopathology (Brain, Liver, Kidney) Administration->Histopathology Neurobehavioral Neurobehavioral Assessment (Ataxia Scoring) Clinical_Observation->Neurobehavioral Biochemical Biochemical Analysis (ALT, AST, Creatinine) Blood_Sampling->Biochemical

Caption: General experimental workflow for this compound toxicity studies.

Troubleshooting_Logic Start Toxicity Observed? Neurotoxicity Neurotoxicity (e.g., Ataxia) Start->Neurotoxicity Yes Chemo_Toxicity Increased Chemotherapy Toxicity Start->Chemo_Toxicity Yes Monitor Continue Monitoring Start->Monitor No Reduce_this compound Reduce this compound Dose or Change Administration Route Neurotoxicity->Reduce_this compound Reduce_Chemo Reduce Chemotherapy Dose Chemo_Toxicity->Reduce_Chemo Reduce_this compound->Monitor Reduce_Chemo->Monitor

Caption: A simplified troubleshooting decision tree for this compound toxicity.

References

Valspodar stability in DMEM with 10% FBS over 72 hours

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Valspodar, with a specific focus on its stability in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) over a 72-hour period.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key efflux pump that is a member of the ATP-binding cassette (ABC) transporter family.[1] P-gp is responsible for the removal of various xenobiotics, including many chemotherapeutic drugs, from cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their efficacy and overcoming multidrug resistance (MDR) in cancer cells.[2][3]

Q2: Is there readily available data on the stability of this compound in DMEM with 10% FBS over 72 hours?

Currently, there is a lack of publicly available, quantitative data specifically detailing the stability of this compound in DMEM with 10% FBS over a 72-hour period under standard cell culture conditions (37°C, 5% CO₂). However, numerous in vitro studies have utilized this compound in 72-hour cell-based assays, suggesting that it retains sufficient activity to exert its P-gp inhibitory effects over this timeframe.[4]

Q3: Why is it important to determine the stability of this compound in my specific experimental setup?

The stability of a compound in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and interactions with components of the media and serum. Degradation of this compound over the course of a 72-hour experiment could lead to a decrease in its effective concentration, potentially impacting the reproducibility and interpretation of your results. Therefore, for rigorous and reliable data, it is highly recommended to perform a stability study under your specific experimental conditions.

Q4: How can I determine the stability of this compound in my cell culture medium?

You can perform a stability study by incubating a solution of this compound in your complete cell culture medium (DMEM + 10% FBS) under your experimental conditions (e.g., 37°C, 5% CO₂) in a cell-free system. Aliquots of the medium are collected at various time points (e.g., 0, 24, 48, and 72 hours) and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q5: What analytical methods are suitable for quantifying this compound in cell culture media?

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS is generally more sensitive and specific.[5] Sample preparation, such as protein precipitation, may be required to remove interfering substances from the cell culture medium prior to analysis.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected P-gp inhibition in a 72-hour assay. This compound degradation: The compound may not be stable for the full 72 hours under your specific experimental conditions.Perform a stability study as outlined in the "Experimental Protocols" section to determine the degradation rate of this compound. If significant degradation is observed, consider refreshing the medium with freshly prepared this compound at intermediate time points (e.g., every 24 or 48 hours).
Suboptimal this compound concentration: The initial concentration may be too low to achieve effective P-gp inhibition, especially if there is some degradation over time.Titrate the concentration of this compound in your assay to determine the optimal effective concentration.
Cell line variability: Different cell lines may express varying levels of P-gp, leading to differences in their sensitivity to this compound.Characterize the P-gp expression level in your cell line.
High variability between replicate experiments. Inconsistent this compound preparation: Issues with dissolving or diluting the this compound stock solution can lead to variations in the final concentration.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in cell culture medium. Prepare fresh dilutions for each experiment.
Variations in cell culture conditions: Fluctuations in temperature, CO₂, or humidity can affect cell health and drug stability.Maintain consistent and optimal cell culture conditions for all experiments.
Precipitation of this compound in the cell culture medium. Low solubility in aqueous medium: this compound is a hydrophobic molecule and may precipitate when diluted in aqueous-based cell culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions. Visually inspect the medium for any signs of precipitation after adding this compound.

Data Presentation

As no specific stability data for this compound in DMEM with 10% FBS over 72 hours was found in the literature, the following table is provided as a template for researchers to present their own findings from the stability study protocol outlined below.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C and 5% CO₂

Time (hours)Mean this compound Concentration (µM) ± SD% Remaining
0[Insert Data]100%
24[Insert Data][Calculate %]
48[Insert Data][Calculate %]
72[Insert Data][Calculate %]

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol describes a method to assess the stability of this compound in DMEM supplemented with 10% FBS over a 72-hour period in a cell-free system.

Materials:

  • This compound (PSC 833)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO₂)

  • Analytical equipment (HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.

  • Preparation of Complete Cell Culture Medium: Prepare the complete cell culture medium by supplementing DMEM with 10% FBS.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in the complete cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound working solution into sterile containers (e.g., wells of a 6-well plate or microcentrifuge tubes) for each time point (0, 24, 48, and 72 hours). Place the containers in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • Time 0: Immediately after preparation, take an aliquot of the this compound working solution. This will serve as the baseline concentration.

    • Subsequent Time Points (24, 48, 72 hours): At each scheduled time point, remove an aliquot from the incubator.

  • Sample Storage: Store all collected aliquots at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples.

    • If necessary, perform sample preparation (e.g., protein precipitation with acetonitrile) to remove interfering components from the medium.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.[5]

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of this compound remaining versus time to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare this compound Working Solution prep_stock->prep_working prep_media Prepare Complete Medium (DMEM + 10% FBS) prep_media->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate time_0 Time 0 h incubate->time_0 t=0 time_24 Time 24 h incubate->time_24 t=24 time_48 Time 48 h incubate->time_48 t=48 time_72 Time 72 h incubate->time_72 t=72 store Store Samples at -80°C time_0->store time_24->store time_48->store time_72->store analyze Quantify this compound (HPLC or LC-MS/MS) store->analyze data Analyze Data (% Remaining vs. Time) analyze->data

Caption: Experimental workflow for assessing this compound stability in cell culture media.

pgp_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pgp P-glycoprotein (P-gp) Efflux Pump chemo_out Chemotherapeutic Drug pgp->chemo_out Efflux adp ADP + Pi pgp->adp chemo_out->pgp Binds to P-gp chemo_in Chemotherapeutic Drug This compound This compound This compound->pgp Inhibits target Intracellular Target (e.g., DNA) chemo_in->target Therapeutic Effect atp ATP atp->pgp

Caption: Mechanism of P-glycoprotein inhibition by this compound.

References

Technical Support Center: Valspodar Chemosensitization Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Valspodar chemosensitization assays. The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure the reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a chemosensitizing agent?

This compound (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] It acts as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 (or MDR1) gene.[2][3] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is frequently overexpressed in cancer cells, where it actively pumps a wide range of chemotherapeutic drugs out of the cell, leading to multidrug resistance (MDR).[2][3] this compound competitively binds to P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs.[4]

Q2: Why am I seeing significant variability in my this compound chemosensitization results?

Inconsistent results in this compound assays are a common challenge and can stem from several factors:

  • Inter-laboratory and Methodological Differences : Studies have shown substantial variability in the IC50 values of P-gp inhibitors across different laboratories and experimental setups.[5] This can be due to variations in cell lines, specific assay protocols, and data analysis methods.[5]

  • Cell Line Integrity and P-gp Expression : The expression of P-gp can vary significantly between different cell lines and even within the same cell line at different passage numbers.[6][7] It is crucial to use cell lines with consistent and verified P-gp expression. Low-passage Caco-2 cells, for instance, have been shown to have inadequate P-gp expression for such studies.[6]

  • This compound's Off-Target Effects and Cytotoxicity : this compound itself can exhibit cytotoxic effects at clinically achievable concentrations, independent of its P-gp inhibitory action.[8] This intrinsic toxicity can confound the interpretation of chemosensitization results.

  • Interaction with Assay Reagents : P-gp inhibitors like this compound can interfere with common viability assays, such as the MTT assay.[9][10] This can lead to an underestimation of cytotoxicity.

  • This compound Stability and Handling : Like many experimental compounds, the stability of this compound in stock solutions and culture media can impact its effective concentration. Proper storage and handling are critical. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[11]

Q3: Does this compound have other effects besides P-gp inhibition that could influence my results?

Yes, this compound is also known to be a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[12][13] This can lead to drug-drug interactions with chemotherapeutic agents that are also metabolized by CYP3A4, altering their pharmacokinetics and potentially contributing to increased toxicity.[1] This is a critical consideration in both in vitro and in vivo studies.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Potential Cause Troubleshooting Step
Inconsistent P-gp Expression Characterize P-gp expression levels in your cell line (e.g., via Western blot or qPCR) at the start of your experiments and monitor it at different passage numbers. It is recommended to use cells within a defined, low-passage number range.[6][7] For some cell lines like Caco-2, higher passage numbers (>80) may be necessary to achieve stable and high P-gp expression.[6]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results.
This compound Stock Solution Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]
Assay Incubation Times Standardize all incubation times for drug treatment and assay development to minimize variability.
Issue 2: Unexpected Cytotoxicity with this compound Alone
Potential Cause Troubleshooting Step
Intrinsic Cytotoxicity of this compound Determine the IC50 of this compound alone in your cell line to identify a non-toxic concentration range for chemosensitization experiments.[8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.[14]
Issue 3: Inconsistent Results with MTT Assay
Potential Cause Troubleshooting Step
Interference with MTT Reduction P-gp inhibitors can interfere with the enzymatic reduction of the MTT reagent, leading to inaccurate viability readings.[9][10]
Alternative Viability Assays Consider using alternative, non-enzymatic viability assays such as the Trypan Blue exclusion assay, crystal violet staining, or a calcein-AM assay.[10][15]
Issue 4: Low Signal-to-Noise Ratio in Fluorescence-Based Assays (e.g., Calcein-AM)
Potential Cause Troubleshooting Step
High Background Fluorescence Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence. Black-walled, clear-bottom plates are recommended to reduce well-to-well crosstalk and background.[16]
Sub-optimal Dye Concentration Titrate the concentration of the fluorescent substrate (e.g., Calcein-AM) to determine the optimal concentration that provides a robust signal without causing cellular toxicity.
Incomplete Washing Ensure thorough but gentle washing steps to remove extracellular fluorescent dye before reading the plate.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Different Contexts

Cell LineConditionIC50 Value (µM)Reference
L929 (mouse fibrosarcoma)Cytotoxicity> 100[17]
SW-620 (human colon adenocarcinoma)Reversal of doxorubicin resistance0.1[17]
MDCK-MDR1 (canine kidney, P-gp overexpressing)Inhibition of loperamide efflux0.1[18]
MDA-MB-435mdr (human breast adenocarcinoma, P-gp overexpressing)Reversal of NSC 279836 resistance0.4 ± 0.02[11]

Note: The IC50 values can vary significantly based on the experimental conditions, including the specific substrate used, the cell line, and the assay method.[5][19]

Experimental Protocols

Protocol 1: MTT Chemosensitization Assay

This protocol is adapted from standard MTT assay procedures.[20]

  • Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment : Treat cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity and untreated cells as a control.

  • Incubation : Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for the chemotherapeutic agent with and without this compound.

Protocol 2: Calcein-AM P-gp Inhibition Assay

This protocol is based on the principle that the non-fluorescent Calcein-AM is a substrate for P-gp, while its fluorescent product, calcein, is trapped inside the cells.[16][21][22]

  • Cell Seeding : Seed P-gp expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

  • Pre-incubation with Inhibitor : Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C. Include a positive control inhibitor (e.g., verapamil) and a negative (vehicle) control.

  • Calcein-AM Addition : Add Calcein-AM to each well at a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C.

  • Signal Termination : Stop the reaction by washing the cells with ice-cold buffer.

  • Cell Lysis and Fluorescence Reading : Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis : Plot the fluorescence intensity against the this compound concentration to determine the IC50 for P-gp inhibition.

Mandatory Visualization

P_Glycoprotein_Efflux_Pathway P-glycoprotein (P-gp) Efflux Mechanism and this compound Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (Effluxed) Pgp->Chemo_out Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy This compound This compound This compound->Pgp Inhibits

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental_Workflow Chemosensitization Assay Workflow cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (Verify P-gp expression, control passage number) Drug_Prep 2. Prepare Drug Solutions (this compound & Chemo Agent) Cell_Seeding 3. Seed Cells in 96-well Plate Treatment 4. Co-incubate with Drugs (Chemo +/- this compound) Cell_Seeding->Treatment Viability_Assay 5. Perform Viability Assay (e.g., MTT, Calcein-AM) Treatment->Viability_Assay Data_Acquisition 6. Read Plate (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 7. Analyze Data (Calculate IC50, Potentiation) Data_Acquisition->Data_Analysis

References

Technical Support Center: Navigating Valspodar's CYP3A4 Inhibition in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the complexities arising from Valspodar's inhibition of Cytochrome P450 3A4 (CYP3A4) in experimental settings. This compound (also known as PSC 833), a potent P-glycoprotein (P-gp) inhibitor, also significantly inhibits CYP3A4, an enzyme critical for the metabolism of a vast number of drugs. This dual activity necessitates careful experimental design and data interpretation to avoid misleading results in drug combination studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with CYP3A4?

A1: this compound acts as a direct inhibitor of CYP3A4. It competes with other drugs (substrates) for the active site of the enzyme, thereby reducing their metabolism. This compound itself is also a substrate of CYP3A4, which can lead to complex drug-drug interactions.[1][2][3]

Q2: How does this compound's P-gp inhibition complicate the interpretation of CYP3A4 inhibition data?

A2: P-glycoprotein is an efflux transporter that removes drugs from cells. Both P-gp and CYP3A4 are often located in the same tissues, such as the intestine and liver, and share many common substrates. By inhibiting P-gp, this compound can increase the intracellular concentration of a co-administered drug, making more of it available for metabolism by CYP3A4. This can sometimes mask or exaggerate the direct inhibitory effect on CYP3A4, making it challenging to isolate the contribution of each mechanism to the observed drug interaction.

Q3: What are the clinical implications of this compound's dual inhibition of P-gp and CYP3A4?

A3: In clinical settings, the co-administration of this compound with drugs that are substrates for both P-gp and CYP3A4 often leads to significantly increased systemic exposure and toxicity of the co-administered drug. This has necessitated dose reductions of chemotherapeutic agents in clinical trials to manage adverse effects.[3][4]

Q4: Are there alternative P-gp inhibitors with less impact on CYP3A4?

A4: While many P-gp inhibitors exhibit some level of CYP3A4 interaction, newer generations of inhibitors have been developed with improved selectivity. Researchers should carefully review the literature for the most appropriate inhibitor for their specific experimental needs, considering the potential for off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high toxicity or cell death in co-incubation studies. This compound is increasing the intracellular concentration of the co-administered drug to toxic levels by inhibiting both its efflux (P-gp) and metabolism (CYP3A4).- Perform dose-response curves for each drug individually before combining them.- Start with a lower concentration range for the co-administered drug in the presence of this compound.- Measure intracellular drug concentrations to confirm altered accumulation.
Inconsistent IC50 values for a CYP3A4 substrate in the presence of this compound. - Variability in experimental conditions (e.g., incubation time, protein concentration).- The interplay between P-gp and CYP3A4 inhibition is affecting substrate availability.- The substrate itself may have complex binding kinetics with CYP3A4.- Standardize all assay parameters meticulously.- Use a cell-free system (e.g., human liver microsomes) to isolate the direct effect on CYP3A4.- If using a cell-based model, consider using a P-gp knockout cell line or a specific P-gp substrate to differentiate the two effects.
Difficulty in distinguishing between P-gp and CYP3A4 inhibition. The test compound is a substrate for both P-gp and CYP3A4, and this compound inhibits both pathways.- Utilize a panel of in vitro systems. Start with recombinant CYP3A4 to assess direct inhibition. Then move to human liver microsomes, and finally to cell-based models (e.g., Caco-2 cells) to evaluate the combined effect on transport and metabolism.- Employ specific probe substrates and inhibitors for each pathway to dissect the individual contributions.
This compound appears to have a weaker inhibitory effect than expected based on literature values. - Degradation of this compound in the assay medium.- Non-specific binding of this compound to plasticware or proteins.- The chosen substrate is not sensitive to this compound's inhibitory mechanism.- Check the stability of this compound under your experimental conditions.- Use low-binding plates and consider the protein concentration in your assay.- Use a well-characterized, sensitive CYP3A4 probe substrate such as midazolam or testosterone.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's inhibitory effects.

Table 1: In Vitro Inhibition of CYP3A4 by this compound

CYP3A4 Substrate Test System Inhibitory Value (IC50 / Ki) Reference
Cyclosporine AHuman Liver MicrosomesIC50 = 6.5 µM[5]
p-hydroxyphenyl-C3'-paclitaxelHuman Liver MicrosomesKi = 1.2 µM[5]
MidazolamRecombinant CYP3A4Potent Inhibition (IC50 < 0.5 µM for a similar potent inhibitor)[6]

Note: IC50 and Ki values can vary depending on the specific experimental conditions.

Table 2: In Vivo Pharmacokinetic Interactions with this compound

Co-administered Drug Effect on Pharmacokinetics Clinical Implication Reference
PaclitaxelIncreased systemic exposureDose reduction required[4]
DoxorubicinIncreased systemic exposureDose reduction required[3]
DaunorubicinIncreased intracellular concentration in leukemic cellsEnhanced drug delivery to target cells[7]
Dexamethasone24% increase in AUCUnlikely to be clinically relevant for short-term co-administration[8]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to determine the IC50 of this compound for the inhibition of CYP3A4-mediated metabolism of a probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, the probe substrate, and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the potassium phosphate buffer. The final solvent concentration in the incubation should be ≤1%.

  • Incubation Setup: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

    • A series of concentrations of this compound or the positive control. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP3A4 probe substrate to each well.

  • Start Metabolism: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, Substrate, HLMs) Setup Set up Incubation Plate (HLMs + this compound) Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation AddSubstrate Add CYP3A4 Substrate Preincubation->AddSubstrate AddNADPH Add NADPH (Initiate Reaction) AddSubstrate->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Process Process Samples (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS DataAnalysis Calculate IC50 LCMS->DataAnalysis Dual_Inhibition_Pathway cluster_cell Target Cell Drug_ext Co-administered Drug (Extracellular) Drug_int Intracellular Drug Drug_ext->Drug_int Influx Pgp P-gp Efflux Pump Drug_int->Pgp Efflux CYP3A4 CYP3A4 Enzyme Drug_int->CYP3A4 Metabolism Metabolite Inactive Metabolite Pgp->Drug_ext CYP3A4->Metabolite This compound This compound This compound->Pgp Inhibits This compound->CYP3A4 Inhibits

References

Technical Support Center: Reversible Neurotoxicity Associated with Valspodar in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversible neurotoxicity observed with Valspodar (also known as PSC 833) in preclinical settings. The primary neurotoxic effect identified is a transient and reversible cerebellar ataxia.[1] This guide offers troubleshooting advice and frequently asked questions to assist in the design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary form of neurotoxicity observed with this compound in preclinical studies?

A1: The dose-limiting neurotoxicity of this compound reported in preclinical and clinical studies is transient and reversible cerebellar ataxia.[1] This is characterized by a lack of voluntary coordination of muscle movements.

Q2: Is the neurotoxicity associated with this compound permanent?

A2: No, the cerebellar ataxia observed with this compound is reported to be reversible.[1] This implies that the functional deficits are temporary and resolve after the drug is cleared or the dosage is adjusted.

Q3: At what doses are neurotoxic effects typically observed?

A3: In rats, signs of toxicity such as lethargy and increased urination have been noted with intravenous bolus doses at 10 mg/kg or higher, and with repeated doses of 5 mg/kg or higher without a sufficient washout period. However, constant infusion of doses up to 8 mg/hr/kg for up to 8 hours has been shown to mitigate some of these side effects. Doses of 0.9 mg/hr/kg and 2.7 mg/hr/kg for up to 8 hours were not associated with negative side effects.

Q4: What is the mechanism behind this compound-induced neurotoxicity?

A4: The precise molecular mechanism underlying this compound-induced cerebellar ataxia has not been fully elucidated in the currently available literature. This compound is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter found at the blood-brain barrier.[1] Its neurotoxic effects are thought to be related to its own central nervous system exposure at high concentrations.

Q5: How does this compound's formulation impact its pharmacokinetics and potential for neurotoxicity?

A5: this compound is often formulated with solubilizing agents like Cremophor EL and ethanol for in vivo studies. A polymeric micellar formulation of this compound has been shown to significantly increase plasma exposure (AUC) and reduce clearance and volume of distribution compared to the Cremophor EL formulation following intravenous administration in rats. This suggests that the choice of formulation can significantly alter the pharmacokinetic profile, which may in turn influence the onset and severity of neurotoxic effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Animals exhibit severe ataxia, affecting mobility and access to food/water. The administered dose of this compound is too high or the dosing frequency is too rapid.- Reduce the dose of this compound. - Increase the interval between doses to allow for drug clearance. - Consider a continuous infusion model with a lower infusion rate, which has been shown to be better tolerated. - Ensure easy access to food and water, potentially at the cage floor level.
Variability in the onset and severity of ataxia between animals. - Inter-individual differences in drug metabolism and P-gp expression. - Inconsistent drug formulation or administration.- Ensure a homogenous and stable formulation of this compound for each administration. - Use precise administration techniques (e.g., controlled infusion rate for IV administration). - Increase the number of animals per group to account for biological variability. - Monitor plasma concentrations of this compound to correlate with observed neurotoxicity.
Difficulty in distinguishing this compound-induced ataxia from sedation or general malaise. Overlapping behavioral phenotypes.- Utilize a battery of specific motor coordination tests (e.g., rotarod, beam walking, gait analysis) to quantitatively assess ataxia. - Conduct a functional observational battery to systematically score various behavioral and neurological parameters. - Include a positive control group treated with a known ataxic agent and a vehicle control group.
Concern about potential irreversible neurotoxicity or neuronal damage. High cumulative drug exposure.- In pilot studies, include terminal endpoints with histopathological examination of the cerebellum to assess for any structural changes. - Design studies with a recovery phase to observe and document the reversal of ataxic symptoms.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data from preclinical studies specifically designed to characterize the dose-response and time-course of this compound-induced reversible neurotoxicity. The information is largely qualitative, describing the effect as transient and reversible cerebellar ataxia. Researchers are advised to conduct pilot dose-escalation studies to determine the specific dose-response relationship and the kinetics of onset and recovery of ataxia within their experimental model and conditions.

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: An automated rotarod apparatus for rodents.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 2-3 consecutive days prior to the start of the study.

  • Baseline Measurement: On the day of the experiment, measure the baseline latency to fall for each animal.

  • This compound Administration: Administer this compound or vehicle control at the desired doses and route.

  • Post-dose Assessment: At predetermined time points after administration (e.g., 1, 2, 4, 8, and 24 hours), place the animals back on the rotarod. The rod should accelerate from a low to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: Record the latency to fall from the rotating rod for each animal at each time point. A shorter latency to fall compared to baseline and vehicle-treated animals indicates impaired motor coordination.

  • Reversibility Assessment: Continue to test the animals at later time points (e.g., 48, 72 hours) to document the return of performance to baseline levels.

Protocol 2: Histopathological Examination of the Cerebellum
  • Tissue Collection: At the end of the study (or at a time point of peak ataxia and after recovery), euthanize the animals according to approved protocols.

  • Perfusion and Fixation: Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.

  • Tissue Processing: Carefully dissect the brain and post-fix in 4% PFA overnight. Transfer the tissue to a sucrose solution for cryoprotection.

  • Sectioning: Section the cerebellum using a cryostat or a vibratome.

  • Staining: Perform standard histological staining, such as Hematoxylin and Eosin (H&E), to assess the general morphology of the cerebellar cortex, including the Purkinje cell layer, granular layer, and molecular layer.

  • Immunohistochemistry: Consider immunohistochemical staining for markers of neuronal health (e.g., NeuN), Purkinje cells (e.g., Calbindin), and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) to investigate more subtle cellular changes.

  • Microscopic Analysis: Qualitatively and quantitatively analyze the stained sections for any signs of neuronal loss, degeneration, or inflammation.

Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

Validation & Comparative

Valspodar vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Valspodar (PSC 833) and Verapamil, two widely studied inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. This document synthesizes experimental data to objectively evaluate their P-gp inhibition efficiency, offering insights into their mechanisms and practical applications in research.

Executive Summary

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a major contributor to the failure of chemotherapy by actively transporting a wide range of anticancer drugs out of tumor cells. The development of P-gp inhibitors is a critical strategy to overcome multidrug resistance. This compound, a non-immunosuppressive cyclosporin D analog, and Verapamil, a first-generation calcium channel blocker, are two of the most extensively investigated P-gp inhibitors. Experimental evidence consistently demonstrates that this compound is a significantly more potent P-gp inhibitor than Verapamil.

Quantitative Comparison of P-gp Inhibition

The following tables summarize the quantitative data on the P-gp inhibition efficiency of this compound and Verapamil from various in vitro studies.

Table 1: Comparative Potency of P-gp Inhibitors

InhibitorRelative Potency vs. VerapamilCell LineAssay MethodReference
This compound (PSC 833) ~3-10 fold greaterK562/ADMDoxorubicin/Vincristine Accumulation[1]
Verapamil -K562/ADMDoxorubicin/Vincristine Accumulation[1]

Table 2: IC50 Values for P-gp Inhibition

InhibitorGeometric Mean IC50 (µM)Cell Lines (Examples)Data Source
This compound 0.18Caco-2, LLC-PK1-MDR1[2]
Verapamil Variable (typically in the low micromolar range)Various[2][3]

Note: IC50 values for Verapamil can vary significantly depending on the cell line and experimental conditions.

Table 3: Reversal of Multidrug Resistance

InhibitorEffect on Drug-Resistant CellsIn Vivo Efficacy (P388/ADM-bearing mice)Reference
This compound (PSC 833) Significantly restores sensitivity to Doxorubicin and Vincristine.>80% increase in life span[1]
Verapamil Restores sensitivity to Doxorubicin and Vincristine.<50% increase in life span[1]

Mechanism of Action

Both this compound and Verapamil inhibit P-gp-mediated drug efflux, but they differ in their potency and specificity.

This compound is a highly potent, second-generation P-gp inhibitor.[4] It is a non-immunosuppressive cyclosporin derivative that directly interacts with P-gp with high affinity.[4] This interaction is thought to interfere with the ATPase activity of P-gp, thereby inhibiting its function as a drug efflux pump.[4]

Verapamil , a first-generation P-gp inhibitor, also directly binds to P-gp.[5][6] However, its affinity for P-gp is lower than that of this compound.[1] Verapamil is also a substrate of P-gp, meaning it is transported by the pump, which can lead to a competitive inhibition of the efflux of other P-gp substrates.[5] Additionally, some studies suggest that verapamil may also decrease the expression of P-gp at the mRNA and protein levels.[7] A significant drawback of Verapamil is its cardiovascular activity, which limits the achievable plasma concentrations for effective P-gp inhibition in clinical settings.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from multidrug-resistant cells.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADM, CEM/VCR) and their parental sensitive cell line.

  • Rhodamine 123 (stock solution in DMSO).

  • This compound and Verapamil (stock solutions in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed the P-gp overexpressing and parental cells in appropriate culture vessels and grow to the desired confluency.

  • Rhodamine 123 Loading:

    • Harvest the cells and resuspend them in fresh, pre-warmed culture medium.

    • Add Rhodamine 123 to a final concentration of 50-200 ng/ml.[9]

    • Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye accumulation.

  • Inhibitor Treatment:

    • Wash the cells with ice-cold PBS to remove excess Rhodamine 123.

    • Resuspend the cells in fresh medium containing various concentrations of this compound or Verapamil. A vehicle control (DMSO) should also be included.

  • Efflux:

    • Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux of Rhodamine 123.

  • Flow Cytometry Analysis:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in PBS for analysis.

    • Acquire data on a flow cytometer, measuring the intracellular fluorescence of Rhodamine 123.

  • Data Analysis:

    • The mean fluorescence intensity (MFI) of the cell population is determined for each condition.

    • The percentage of inhibition is calculated relative to the control cells (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Calcein-AM Efflux Assay for P-gp Inhibition

This high-throughput assay measures the inhibition of P-gp-mediated efflux of calcein, which is generated intracellularly from the non-fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., K562/MDR) and their parental sensitive cell line.

  • Calcein-AM (stock solution in DMSO).

  • This compound and Verapamil (stock solutions in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS).

  • Triton X-100.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation:

    • Wash the cells with pre-warmed HHBSS.

    • Pre-incubate the cells with HHBSS for 30 minutes at 37°C.[10]

    • Add various concentrations of this compound or Verapamil (or vehicle control) and pre-incubate for an additional 10-15 minutes.[10]

  • Calcein-AM Incubation:

    • Add Calcein-AM to a final concentration of 0.5-1 µM.[10]

    • Incubate for 30-60 minutes at 37°C on a rotary shaker.[10]

  • Lysis and Fluorescence Measurement:

    • Stop the uptake by placing the plates on ice and washing the cells twice with ice-cold HHBSS.[10]

    • Lyse the cells with 1% Triton X-100 for 15 minutes.[10]

    • Measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[10]

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of calcein retained in the cells.

    • Calculate the percentage of inhibition relative to the control cells.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to P-gp inhibition.

P_gp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_out Drug (Extracellular) Pgp P-glycoprotein (P-gp) Pgp->Drug_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_in Drug (Intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp Binding & Hydrolysis Inhibitor This compound or Verapamil Inhibitor->Pgp Inhibition

Caption: P-glycoprotein Efflux Pump Mechanism and Inhibition.

P_gp_Regulation_Pathway Growth_Factors Growth Factors / Cytokines PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation MDR1_Gene MDR1 Gene (promoter region) NFkB->MDR1_Gene Transcription Pgp_Protein P-gp Protein (Increased Expression) MDR1_Gene->Pgp_Protein Translation

Caption: PI3K/Akt/NF-κB Signaling Pathway Regulating P-gp Expression.

Experimental_Workflow Start Start: P-gp Inhibition Assay Cell_Culture Culture P-gp overexpressing and parental cells Start->Cell_Culture Substrate_Loading Load cells with fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM) Cell_Culture->Substrate_Loading Inhibitor_Treatment Treat cells with varying concentrations of This compound or Verapamil Substrate_Loading->Inhibitor_Treatment Efflux_Period Incubate to allow P-gp mediated efflux Inhibitor_Treatment->Efflux_Period Measurement Measure intracellular fluorescence (Flow Cytometry or Plate Reader) Efflux_Period->Measurement Data_Analysis Calculate % Inhibition and determine IC50 values Measurement->Data_Analysis End End: Compare Inhibition Efficiency Data_Analysis->End

Caption: General Experimental Workflow for P-gp Inhibition Assays.

Conclusion

Based on the available experimental data, this compound is a substantially more potent P-gp inhibitor than Verapamil. Its higher affinity for P-gp translates to a more effective reversal of multidrug resistance at lower concentrations. While Verapamil was a pioneering tool in the study of P-gp, its clinical utility as an MDR reversal agent is limited by its lower potency and significant cardiovascular side effects. For researchers and drug development professionals seeking to inhibit P-gp in vitro or in vivo, this compound represents a more effective and specific tool. The provided experimental protocols and diagrams offer a foundation for designing and interpreting studies aimed at overcoming P-gp-mediated drug resistance.

References

A Head-to-Head Comparison of Valspodar and Tariquidar: Two Generations of P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of P-glycoprotein (P-gp) inhibitors is critical in the ongoing battle against multidrug resistance (MDR) in cancer therapy and other diseases. This guide provides an in-depth, objective comparison of two pivotal P-gp inhibitors: Valspodar (PSC 833), a second-generation agent, and Tariquidar (XR9576), a third-generation inhibitor. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies for key assays, offering a comprehensive resource for informed decision-making in research and development.

At a Glance: this compound vs. Tariquidar

This compound, a non-immunosuppressive derivative of cyclosporin D, and Tariquidar, an anthranilic acid derivative, represent two distinct generations in the development of P-gp inhibitors.[1][2] While both aim to block the efflux pump activity of P-gp, their specificity, potency, and clinical performance have shown notable differences. Third-generation inhibitors like Tariquidar were developed to overcome the limitations of earlier agents, such as significant pharmacokinetic interactions and off-target effects.[2][3]

Chemical and Physical Properties

A fundamental comparison begins with the distinct molecular structures of this compound and Tariquidar, which underpin their different interactions with P-gp.

PropertyThis compound (PSC 833)Tariquidar (XR9576)
Chemical Structure Cyclosporin D derivativeAnthranilic acid derivative
Molecular Formula C₆₃H₁₁₁N₁₁O₁₂C₃₈H₃₈N₄O₆
Molecular Weight 1214.64 g/mol 646.73 g/mol
Generation Second-generation P-gp inhibitorThird-generation P-gp inhibitor
Mechanism of Action Competitive inhibitor of P-gp substrate binding.[1]Non-competitive inhibitor; locks P-gp in a conformation that prevents drug efflux but can activate ATPase activity.[2][4]

In Vitro Potency and Efficacy: A Data-Driven Comparison

The in vitro potency of P-gp inhibitors is a key determinant of their potential clinical utility. The following table summarizes key quantitative data for this compound and Tariquidar from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

ParameterThis compound (PSC 833)Tariquidar (XR9576)Reference
P-gp Binding Affinity (Kd) Not explicitly found in a direct comparative study.5.1 nM[5]
IC₅₀ for P-gp Inhibition (Vesicular Transport Assay) ~10 nM (for N-methyl-quinidine transport)Not available from the same study.[6]
IC₅₀ for ATPase Activity Inhibition Not a direct inhibitor of ATPase activity; modulates it in the presence of substrates.Potently inhibits ATPase activity with an IC₅₀ of 5.1 nM in some lipid environments.[7][7]
Reversal of Doxorubicin Resistance Pretreatment with this compound (0.25-0.75 µg/mL) significantly increased the cell kill efficacy of doxorubicin in resistant cells.[8]300 nM of Tariquidar enhanced the potency of doxorubicin and diminished resistance by seven-fold.[9][8][9]

Mechanism of Action: A Tale of Two Inhibitory Modes

This compound and Tariquidar employ different strategies to inhibit P-gp, which has significant implications for their efficacy and potential for drug-drug interactions.

This compound acts as a competitive inhibitor, directly competing with chemotherapeutic agents for the same drug-binding sites on P-gp.[1] This mechanism requires high concentrations of this compound to effectively displace the substrate drugs.

Tariquidar , in contrast, is a non-competitive inhibitor.[3] It binds to P-gp and locks the transporter in a conformation that is unable to efflux substrates, even though it may still be able to bind and hydrolyze ATP.[4] This allosteric mechanism of action can be more potent and less prone to competition from high concentrations of co-administered drugs.

Below is a diagram illustrating the P-gp transport cycle and the points of inhibition for this compound and Tariquidar.

Pgp_Transport_Cycle cluster_membrane Cell Membrane cluster_inhibition Inhibition Mechanisms Pgp_inward P-gp (Inward-facing) Pgp_outward P-gp (Outward-facing) Pgp_inward->Pgp_outward 2. Conformational Change (ATP Hydrolysis) ADP_Pi ADP + Pi Pgp_inward->ADP_Pi Pgp_outward->Pgp_inward 4. Reset (ATP Hydrolysis) Drug_out Drug (Extracellular) Pgp_outward->Drug_out 3. Drug Release Pgp_outward->ADP_Pi This compound This compound This compound->Pgp_inward Competes with Drug Binding Tariquidar Tariquidar Tariquidar->Pgp_inward Locks Conformation Drug_in Drug (Intracellular) Drug_in->Pgp_inward 1. Drug Binding ATP ATP ATP->Pgp_inward ATP->Pgp_outward Rhodamine_Efflux_Workflow A Seed P-gp overexpressing cells in a 96-well plate B Incubate cells with test compound (this compound or Tariquidar) and Rhodamine 123 A->B C Wash cells to remove extracellular dye B->C D Lyse cells and measure intracellular fluorescence C->D E Analyze data to determine IC50 values D->E Calcein_AM_Workflow A Plate P-gp overexpressing cells B Pre-incubate with this compound or Tariquidar A->B C Add Calcein-AM and incubate B->C D Measure intracellular calcein fluorescence C->D E Calculate the degree of P-gp inhibition D->E ATPase_Assay_Workflow A Prepare P-gp-rich membrane vesicles B Incubate vesicles with test compound and ATP A->B C Stop the reaction and measure inorganic phosphate (Pi) release B->C D Determine the effect on ATPase activity C->D

References

A Comparative Analysis of Valspodar and Elacridar in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent ATP-binding cassette (ABC) transporter inhibitors: Valspodar (PSC-833) and Elacridar (GF120918). This analysis is based on experimental data from preclinical studies, focusing on their efficacy in modulating drug distribution and overcoming multidrug resistance.

This compound, a non-immunosuppressive derivative of cyclosporine A, is a potent inhibitor of P-glycoprotein (P-gp, or ABCB1). Elacridar is a third-generation inhibitor with dual activity against both P-gp and Breast Cancer Resistance Protein (BCRP, or ABCG2). Their ability to inhibit these efflux pumps, which are frequently overexpressed in cancer cells and physiological barriers like the blood-brain barrier (BBB), can significantly alter the pharmacokinetics of co-administered drugs.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize key quantitative data from in vivo studies, providing a direct comparison of the pharmacological activities of this compound and Elacridar.

Table 1: Inhibition of Efflux Transporters at the Blood-Brain Barrier in Rats

InhibitorTarget(s)Effective Dose (i.v. infusion)Effect on P-gp Substrate Brain Penetration (Loperamide)Effect on Dual P-gp/BCRP Substrate Brain Penetration (Glyburide)Effect on BCRP Substrate Brain Penetration (Dantrolene)Tolerability
This compound P-gp>0.9 mg/hr/kgSignificant increase (in vivo efflux ratio of 17)[1]-No impact[2]Side effects observed at highest doses (8 mg/hr/kg)[1]
Elacridar P-gp & BCRP>8.9 mg/hr/kgSignificant increase (in vivo efflux ratio of 46)[1]Significant increase (in vivo efflux ratio of 5.4)[1]Significant increase (in vivo efflux ratio of 4.2)[1]No negative side effects observed up to 8-hour duration[1]

Table 2: Modulation of Paclitaxel Pharmacokinetics in Nude Mice

InhibitorDose (p.o.)Increase in Brain Paclitaxel Concentration (vs. control)Brain/Plasma Paclitaxel Ratio
This compound 50 mg/kg6- to 8-fold[3][4]2- to 15-fold lower than elacridar/tariquidar[3]
Elacridar 50 mg/kg2.5- to 7-fold[3][4]1.2 (at 4.5h)[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.

P_gp_Inhibition cluster_membrane Cell Membrane P-gp P-gp Extracellular Extracellular P-gp->Extracellular ATP-dependent Efflux Accumulation Increased Drug Accumulation Drug_Substrate Drug Substrate (e.g., Paclitaxel) Drug_Substrate->P-gp Binds Intracellular Intracellular Inhibitor Inhibitor (this compound or Elacridar) Inhibitor->P-gp Inhibits Efflux Efflux

Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Nude Mouse) Inhibitor_Dosing Administer Inhibitor (p.o. or i.v.) Animal_Model->Inhibitor_Dosing Drug_Admin Prepare Inhibitor (this compound/Elacridar) & Substrate Drug Drug_Admin->Inhibitor_Dosing Substrate_Dosing Administer Substrate Drug (i.v.) Inhibitor_Dosing->Substrate_Dosing Sample_Collection Collect Tissues & Plasma (Brain, Liver, Kidney) Substrate_Dosing->Sample_Collection HPLC Quantify Drug Concentrations (RP-HPLC) Sample_Collection->HPLC Data_Analysis Calculate Pharmacokinetic Parameters (e.g., Brain/Plasma Ratio) HPLC->Data_Analysis

References

Cyclosporin A vs. Valspodar: A Comparative Analysis of Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of Cyclosporin A (CsA) and its derivative, Valspodar (PSC 833). While structurally related, these two compounds exhibit markedly different pharmacological profiles, particularly concerning their effects on the immune system. This document synthesizes experimental data to delineate their mechanisms of action and immunosuppressive potency.

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and treat autoimmune disorders. This compound, a derivative of cyclosporine D, was developed as a non-immunosuppressive agent to reverse multidrug resistance in cancer by inhibiting P-glycoprotein (P-gp). This guide will explore the experimental evidence that defines their distinct roles.

Mechanism of Action

Cyclosporin A: Calcineurin-Mediated Immunosuppression

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-lymphocytes. Upon entering a T-cell, CsA binds to its intracellular receptor, cyclophilin. This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical growth factor for T-cell proliferation and activation. By suppressing IL-2 production, Cyclosporin A effectively halts the T-cell-mediated immune response.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates & Activates CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds to CsA_Cyc CsA-Cyclophilin Complex CsA->CsA_Cyc Cyclophilin->CsA_Cyc CsA_Cyc->Calcineurin Inhibits IL-2 Production IL-2 Production IL2_gene->IL-2 Production Leads to T-Cell Proliferation T-Cell Proliferation IL-2 Production->T-Cell Proliferation Drives

Figure 1: Cyclosporin A signaling pathway in T-cells.
This compound: A Non-Immunosuppressive P-glycoprotein Inhibitor

In contrast to Cyclosporin A, this compound is recognized as a non-immunosuppressive cyclosporine analog.[1] Its primary mechanism of action is the potent inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. P-gp is responsible for the extrusion of a wide range of xenobiotics, including many anticancer drugs, from cells, thereby conferring multidrug resistance.

This compound's lack of significant immunosuppressive activity is a key feature that allows its use in combination with chemotherapy without compromising the patient's immune system.[1] While both CsA and this compound can interact with cyclophilin, the structural modifications in this compound prevent the resulting complex from effectively inhibiting calcineurin, thus abrogating the downstream immunosuppressive cascade.

Quantitative Comparison of Immunosuppressive Effects

For context, the immunosuppressive activity of Cyclosporin A is well-documented. For instance, in a mixed lymphocyte reaction (MLR) assay, a standard in vitro model for assessing T-cell response to alloantigens, the 50% inhibitory concentration (IC50) for Cyclosporin A is typically in the low nanomolar range. One study reported an IC50 of 19 +/- 4 µg/L (approximately 16 nM) for CsA in a primary MLC.[4]

While a precise IC50 for this compound in such an assay is not available, it is expected to be several orders of magnitude higher, if any immunosuppressive effect is observed at all at clinically relevant concentrations.

Table 1: Comparative Immunosuppressive and P-gp Inhibitory Activity

CompoundPrimary Mechanism of ActionImmunosuppressive Potency (MLR IC50)P-gp Inhibition
Cyclosporin A Calcineurin InhibitionHigh (e.g., ~16 nM)[4]Moderate
This compound P-glycoprotein (P-gp) InhibitionNegligible/Very Low[1][2][3]High

Note: The MLR IC50 for this compound is not specified in the literature, reflecting its classification as a non-immunosuppressive agent.

Experimental Protocols

To assess the immunosuppressive potential of compounds like Cyclosporin A and this compound, standard in vitro assays such as the Mixed Lymphocyte Reaction (MLR) and T-cell proliferation assays are employed.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that measures the proliferation of T-cells in response to stimulation by allogeneic cells.

Objective: To determine the inhibitory effect of a compound on T-cell proliferation in response to alloantigens.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • One-Way MLR Setup:

    • Treat the "stimulator" PBMCs from Donor A with a mitotic inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.

    • Co-culture the treated stimulator cells with "responder" PBMCs from Donor B in a 96-well plate at a 1:1 ratio.

    • Add the test compounds (Cyclosporin A, this compound) at various concentrations to the co-culture. Include a vehicle control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment:

    • On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or a fluorescent dye like CFSE, to the cultures for the last 18-24 hours.

    • Measure the incorporation of [³H]-thymidine into the DNA of proliferating cells using a scintillation counter, or analyze the dilution of CFSE in responder cells by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.

G cluster_workflow MLR Experimental Workflow start Isolate PBMCs (Donor A & Donor B) treat Treat Donor A PBMCs (Mitotic Inhibitor) start->treat coculture Co-culture Donor A (Stimulator) & Donor B (Responder) PBMCs start->coculture treat->coculture add_compounds Add Test Compounds (CsA, this compound, Control) coculture->add_compounds incubate Incubate 5-7 days add_compounds->incubate add_marker Add Proliferation Marker (e.g., [³H]-thymidine) incubate->add_marker measure Measure Proliferation add_marker->measure analyze Calculate IC50 measure->analyze

Figure 2: General workflow for a Mixed Lymphocyte Reaction (MLR) assay.
Mitogen-Induced T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit T-cell proliferation induced by a non-specific mitogen.

Objective: To assess the direct anti-proliferative effect of a compound on T-lymphocytes.

Methodology:

  • Cell Preparation: Isolate PBMCs from a healthy donor.

  • Assay Setup:

    • Plate the PBMCs in a 96-well plate.

    • Add the test compounds (Cyclosporin A, this compound) at various concentrations.

    • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: As described for the MLR assay, use [³H]-thymidine incorporation or CFSE dilution to measure proliferation.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for each compound.

Conclusion

The experimental evidence clearly delineates Cyclosporin A and this compound as having distinct pharmacological activities. Cyclosporin A is a potent immunosuppressant that acts through the inhibition of the calcineurin-NFAT signaling pathway, leading to a blockade of T-cell activation and proliferation. In stark contrast, this compound was specifically engineered to be devoid of these immunosuppressive effects.[2][3] Its primary utility lies in its potent inhibition of P-glycoprotein, making it a valuable tool in cancer research to overcome multidrug resistance. For researchers in drug development, this clear distinction is critical: Cyclosporin A is the agent of choice for applications requiring immunosuppression, while this compound is suited for studies involving the modulation of P-gp-mediated drug transport, without the confounding factor of immunosuppression.

References

A Head-to-Head Battle of P-glycoprotein Inhibitors: An In Vitro Comparison of Valspodar and Zosuquidar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable P-glycoprotein (P-gp) inhibitors: Valspodar (PSC 833) and zosuquidar (LY335979). This analysis focuses on their respective potencies, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors has been a critical strategy to overcome these challenges. This compound, a second-generation inhibitor, and zosuquidar, a third-generation inhibitor, have been extensively studied for their potential to reverse P-gp-mediated drug efflux.

Executive Summary of In Vitro Potency

Zosuquidar consistently demonstrates higher potency and greater specificity as a P-gp inhibitor compared to this compound in various in vitro models. As a third-generation inhibitor, zosuquidar was developed to overcome the limitations of earlier compounds, exhibiting potent P-gp inhibition at nanomolar concentrations with reduced off-target effects.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the in vitro potency of this compound and zosuquidar from various studies. It is important to note that direct comparison of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions, including cell lines, substrates, and assay methodologies.

Table 1: IC50 and Ki Values for Zosuquidar

Assay TypeCell Line/SystemSubstrateIC50/KiReference
Cell-free assay--Ki: 60 nM[1]
Resistance ReversalSW-620/AD300PaclitaxelIC50: 0.059 µM[2]
Calcein-AM AssayMDCKII-MDR1Calcein-AMIC50: 6.56 ± 1.92 nM[3]
Etoposide PermeabilityCaco-2EtoposideIC50: 1.53 ± 0.62 µM (serial dilution)[3]
Etoposide PermeabilityMDCKII-MDR1EtoposideIC50: 2.85 ± 0.53 µM (serial dilution)[3]

Table 2: IC50 Values for this compound

Assay TypeCell Line/SystemSubstrateIC50Reference
Resistance ReversalSW-620Doxorubicin0.1 µM[4]
Loperamide TransportMDCK-MDR1Loperamide100 nM[5]
CytotoxicityL929-> 100 µM[4]

Mechanism of Action and Signaling Pathways

Both this compound and zosuquidar inhibit P-gp-mediated drug efflux, leading to increased intracellular concentrations of chemotherapeutic agents in resistant cells. Zosuquidar is a potent and highly selective modulator of P-gp.[6] It competitively inhibits the binding of P-gp substrates.[1] this compound, a non-immunosuppressive cyclosporin D analogue, also directly interacts with P-gp, likely interfering with its ATPase activity.[7]

The general mechanism of P-gp inhibition involves the binding of the inhibitor to the transporter, which prevents the efflux of substrate drugs. This restores the cytotoxic potential of anticancer drugs in multidrug-resistant cells.

P_gp_Inhibition cluster_cell Cancer Cell P_gp P-glycoprotein (P-gp) Drug_Out Drug Efflux P_gp->Drug_Out Efflux ADP ADP + Pi P_gp->ADP Drug_In Chemotherapeutic Drug (Substrate) Drug_In->P_gp Binds to P-gp Apoptosis Apoptosis Drug_In->Apoptosis Increased Intracellular Concentration Leads to Extracellular Extracellular Space Drug_Out->Extracellular Pumped out Inhibitor This compound or Zosuquidar Inhibitor->P_gp Inhibits Efflux ATP ATP ATP->P_gp Energy Source Extracellular->Drug_In Drug Entry

Mechanism of P-glycoprotein Inhibition.

Experimental Protocols

The in vitro potency of P-gp inhibitors is commonly assessed using several key experimental assays.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent compound Calcein-AM, which is a substrate of P-gp.

  • Principle: Calcein-AM readily enters cells and is converted by intracellular esterases into the fluorescent molecule calcein. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.

  • General Protocol:

    • Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1, Caco-2) are cultured to confluence in 96-well plates.

    • Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test inhibitor (this compound or zosuquidar).

    • Addition of Calcein-AM: Calcein-AM is added to the wells and incubated for a defined period.

    • Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.

    • Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to determine the IC50 value.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp used to assess its function.

  • Principle: Similar to the Calcein-AM assay, Rhodamine 123 accumulates in cells. P-gp actively transports it out of the cell. Inhibition of P-gp leads to increased intracellular retention of Rhodamine 123.

  • General Protocol:

    • Cell Loading: Cells are loaded with Rhodamine 123.

    • Incubation with Inhibitor: The loaded cells are then incubated with different concentrations of the P-gp inhibitor.

    • Efflux Measurement: The amount of Rhodamine 123 retained in the cells is quantified, typically by flow cytometry or fluorescence microscopy.

    • Data Analysis: The IC50 is calculated based on the concentration of the inhibitor that causes 50% inhibition of Rhodamine 123 efflux.

Bidirectional Transport Assay

This assay provides a more comprehensive assessment of a compound's interaction with P-gp by measuring its transport across a polarized cell monolayer.

  • Principle: This assay measures the permeability of a P-gp substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a cell monolayer (e.g., Caco-2 or MDCK-MDR1 cells) grown on a permeable support. A higher B-A transport compared to A-B transport indicates active efflux by P-gp. The effect of an inhibitor is measured by its ability to reduce the efflux ratio (Papp(B-A) / Papp(A-B)).

  • General Protocol:

    • Cell Monolayer Culture: Polarized cell monolayers are cultured on permeable supports (e.g., Transwell® inserts).

    • Transport Experiment: A known P-gp substrate (e.g., digoxin) is added to either the apical or basolateral chamber, with or without the test inhibitor.

    • Sample Collection: At various time points, samples are taken from the receiver chamber.

    • Quantification: The concentration of the substrate in the samples is quantified using methods like LC-MS/MS.

    • Data Analysis: The apparent permeability (Papp) in both directions is calculated, and the efflux ratio is determined to assess the inhibitory effect.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis Cell_Culture Culture P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2) Plate_Cells Plate cells in appropriate format (e.g., 96-well plate, Transwell) Cell_Culture->Plate_Cells Add_Inhibitor Add varying concentrations of This compound or Zosuquidar Plate_Cells->Add_Inhibitor Add_Substrate Add P-gp substrate (e.g., Calcein-AM, Rhodamine 123, Digoxin) Add_Inhibitor->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Measure_Signal Measure signal (Fluorescence, Radioactivity, LC-MS/MS) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 or Inhibition Percentage Measure_Signal->Calculate_IC50 Compare_Potency Compare Potency of This compound and Zosuquidar Calculate_IC50->Compare_Potency

General Experimental Workflow for P-gp Inhibition Assays.

Conclusion

The in vitro data strongly indicate that zosuquidar is a more potent and specific P-gp inhibitor than this compound. Its development as a third-generation inhibitor successfully addressed some of the limitations of earlier compounds. While both agents have demonstrated the ability to reverse P-gp-mediated multidrug resistance in preclinical models, their clinical development has been challenging. Nevertheless, for in vitro research purposes, zosuquidar serves as a highly effective tool for studying P-gp function and for investigating strategies to overcome multidrug resistance. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of P-gp inhibitors.

References

Validating P-gp Inhibition by Valspodar: A Comparative Guide to Fluorescent Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorescent substrates for validating the inhibition of P-glycoprotein (P-gp) by Valspodar. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable assay for your research needs.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Validating the activity of P-gp inhibitors is crucial in overcoming MDR and improving drug efficacy. This compound (PSC-833) is a potent, second-generation P-gp inhibitor. Its ability to block P-gp-mediated efflux is commonly assessed using fluorescent substrates. This guide compares the performance of three widely used fluorescent substrates—Rhodamine 123, Calcein-AM, and JC-1—for validating P-gp inhibition by this compound.

Comparative Analysis of Fluorescent Substrates

The choice of fluorescent substrate can significantly impact the outcome and interpretation of a P-gp inhibition assay. The following table summarizes the key characteristics and performance of Rhodamine 123, Calcein-AM, and JC-1.

FeatureRhodamine 123Calcein-AMJC-1
Principle A cationic fluorescent dye that accumulates in the mitochondria. Its efflux is mediated by P-gp.A non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent and cell-impermeable Calcein. Its efflux is mediated by P-gp.A cationic dye that accumulates in mitochondria, forming red fluorescent J-aggregates in healthy mitochondria with high membrane potential. In cells with active P-gp, JC-1 is effluxed, preventing mitochondrial accumulation and resulting in green fluorescence.
Detection Method Flow cytometry, fluorescence microscopy, plate reader.Flow cytometry, fluorescence microscopy, plate reader.Flow cytometry, fluorescence microscopy, plate reader.
Advantages High sensitivity, well-established protocols.[1][2][3]High-throughput screening (HTS) amenable, good signal-to-background ratio.[4][5]Can simultaneously assess P-gp activity and mitochondrial membrane potential.[6]
Disadvantages Can be influenced by mitochondrial membrane potential. Some cell types can efflux Rhodamine 123 through mechanisms other than P-gp.[7]The assay's sensitivity can be dependent on the level of P-gp expression in the chosen cell line.[4]Its use as a P-gp substrate can complicate the interpretation of mitochondrial membrane potential.[8]

Quantitative Comparison of P-gp Inhibition by this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a P-gp inhibitor. The following table presents a compilation of IC50 values for this compound and other common P-gp inhibitors, determined using different fluorescent substrates and cell lines.

InhibitorFluorescent SubstrateCell LineIC50 (µM)
This compound (PSC-833) Rhodamine 123Human Leukemic CellsMore efficient than Cyclosporin A and Verapamil[3]
This compound (PSC-833) Calcein-AMMDR-CEMRanked as a potent modulator[5]
This compound (PSC-833) Not SpecifiedMDA-MB-435mdr0.4 ± 0.02 (in reversing resistance to NSC 279836)[9]
VerapamilRhodamine 123MCF7R3.5 ± 0.5[1]
Cyclosporin ARhodamine 123MCF7R2.8 ± 0.4[1]
ElacridarRhodamine 123MCF7R0.05 ± 0.01[1]
VerapamilCalcein-AMNIH 3T3/ABCB1~10[10]
Cyclosporin ACalcein-AMNIH 3T3/ABCB1~1[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for assessing P-gp inhibition by this compound using Rhodamine 123, Calcein-AM, and JC-1.

Rhodamine 123 Efflux Assay

This protocol is adapted from established methods for measuring P-gp activity.[1][3]

Materials:

  • P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

  • Rhodamine 123

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration of 1-5 µM) to all wells and incubate for an additional 30-60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Add fresh, pre-warmed complete medium and incubate for another 30-60 minutes to allow for dye efflux.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.

  • Calculate the inhibition of Rhodamine 123 efflux by comparing the fluorescence in this compound-treated cells to the vehicle-treated control.

Calcein-AM Retention Assay

This protocol is based on the principle of intracellular cleavage of Calcein-AM to fluorescent Calcein.[4][5][11]

Materials:

  • P-gp-overexpressing cells and parental cells

  • Calcein-AM

  • This compound

  • Complete cell culture medium

  • PBS

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells once with PBS.

  • Pre-incubate the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle control in PBS for 15-30 minutes at 37°C.

  • Add Calcein-AM (final concentration of 0.25-1 µM) to each well and incubate for 30 minutes at 37°C.

  • Stop the reaction by washing the cells three times with ice-cold PBS.

  • Add PBS to each well and measure the intracellular Calcein fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 517 nm) or a flow cytometer.

  • Determine the increase in Calcein retention in the presence of this compound compared to the control.

JC-1 Functional Assay for P-gp

This protocol utilizes the dual fluorescence properties of JC-1 to assess P-gp function.

Materials:

  • P-gp-overexpressing cells and parental cells

  • JC-1

  • This compound

  • Complete cell culture medium

  • PBS

  • Flow cytometer with detectors for green (FITC) and red (PE) fluorescence

Procedure:

  • Harvest and wash the cells twice with PBS.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed medium.

  • Add various concentrations of this compound or a vehicle control and pre-incubate for 15 minutes at 37°C.

  • Add JC-1 (final concentration of 1-5 µM) and incubate for an additional 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS for immediate analysis by flow cytometry.

  • Acquire data in both the green (FL1) and red (FL2) channels.

  • Analyze the shift in fluorescence from red to green in P-gp-overexpressing cells and its reversal by this compound.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of P-gp mediated efflux and a typical experimental workflow for its inhibition.

Pgp_Mechanism Mechanism of P-gp Efflux and Inhibition by this compound Pgp P-glycoprotein (P-gp) ATP-Binding Cassette FluorescentSubstrate_in Fluorescent Substrate Pgp:f0->FluorescentSubstrate_in Efflux ADP ADP + Pi Pgp:f1->ADP FluorescentSubstrate_out Fluorescent Substrate (e.g., Rhodamine 123) FluorescentSubstrate_out->Pgp:f0 Binds to P-gp This compound This compound This compound->Pgp:f0 Inhibits Binding ATP ATP ATP->Pgp:f1

Caption: P-gp actively transports fluorescent substrates out of the cell, an ATP-dependent process. This compound inhibits this efflux.

Pgp_Inhibition_Workflow Experimental Workflow for P-gp Inhibition Assay start Start: Seed P-gp expressing cells preincubation Pre-incubate with this compound (or vehicle control) start->preincubation add_substrate Add Fluorescent Substrate (Rhodamine 123, Calcein-AM, or JC-1) preincubation->add_substrate incubation Incubate to allow substrate uptake and efflux add_substrate->incubation wash Wash cells to remove extracellular substrate incubation->wash analysis Analyze intracellular fluorescence (Flow Cytometry / Plate Reader) wash->analysis end End: Determine P-gp inhibition analysis->end

Caption: A generalized workflow for assessing P-gp inhibition using fluorescent substrates.

By providing a comprehensive comparison of fluorescent substrates, quantitative data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary tools to confidently validate P-gp inhibition by this compound and other potential inhibitors, ultimately contributing to the advancement of drug development and overcoming multidrug resistance.

References

A Head-to-Head Comparison of First and Second-Generation P-glycoprotein Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) is a critical challenge. This guide provides an objective, data-driven comparison of first and second-generation P-gp inhibitors, offering insights into their efficacy, specificity, and experimental evaluation.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, acts as a cellular efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic agents, out of cells.[1] This process can significantly reduce the intracellular concentration of drugs, leading to therapeutic failure. The development of P-gp inhibitors aims to counteract this resistance mechanism. These inhibitors are broadly classified into generations based on their specificity, affinity, and toxicity.[2]

This guide focuses on a direct comparison of the first and second-generation P-gp inhibitors, providing quantitative data from key experimental assays, detailed protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of P-gp Inhibitors

The following tables summarize the key characteristics and experimentally determined inhibitory potencies of representative first and second-generation P-gp inhibitors.

Table 1: General Characteristics of First and Second-Generation P-gp Inhibitors

FeatureFirst-Generation InhibitorsSecond-Generation Inhibitors
Primary Use Developed for other therapeutic indications (e.g., calcium channel blockers, immunosuppressants)Specifically developed as P-gp inhibitors
Specificity for P-gp Low; often interact with other transporters and enzymesHigher than first-generation, but can still interact with other molecules like CYP3A4
Affinity for P-gp Low to moderateHigh
Toxicity High at concentrations required for P-gp inhibition, often related to their primary pharmacological effectLower intrinsic toxicity compared to the first generation
Examples Verapamil, Cyclosporine A, QuinidineDexverapamil, Valspodar (PSC 833)

Table 2: Comparative Efficacy of P-gp Inhibitors (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The data below is compiled from various in vitro studies. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell line, P-gp substrate used, and the specific assay protocol.

InhibitorGenerationP-gp SubstrateCell LineIC50 (µM)Reference
Verapamil FirstDigoxinCaco-21.1[3]
Cyclosporine A FirstDoxorubicinLLC-GA5-COL1503.66[4]
Cyclosporine A FirstVinblastineLLC-GA5-COL1505.10[4]
Dexverapamil Second--Reduced potency vs. Verapamil[5]
This compound (PSC 833) SecondDoxorubicinLLC-GA5-COL1500.29[4]
This compound (PSC 833) SecondVinblastineLLC-GA5-COL1501.06[4]

Note: A direct IC50 value for Dexverapamil under the same conditions as Verapamil was not available in the reviewed literature, but it is consistently reported to have lower potency.

Key Experimental Protocols for Evaluating P-gp Inhibitors

The following are detailed methodologies for commonly used in vitro assays to assess the inhibitory activity of compounds against P-gp.

Caco-2 Bidirectional Permeability Assay

This assay is considered the gold standard for assessing a compound's potential to be a P-gp substrate or inhibitor.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelium. The transport of a known P-gp substrate (e.g., digoxin) is measured in both directions across this monolayer: from the apical (A) to the basolateral (B) side and from the B to the A side. P-gp-mediated efflux results in a higher B to A transport. The assay is then repeated in the presence of the test inhibitor to determine its effect on this efflux.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The P-gp substrate (e.g., [³H]-digoxin) is added to either the apical (for A to B transport) or basolateral (for B to A transport) chamber.

    • For inhibition studies, the test compound is pre-incubated with the cells before the addition of the P-gp substrate.

    • Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the P-gp substrate in the samples is determined using an appropriate analytical method, such as liquid scintillation counting for radiolabeled substrates or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition. The IC50 value can be determined by testing a range of inhibitor concentrations.

Rhodamine 123 Accumulation Assay

This is a fluorescence-based assay that provides a rapid assessment of P-gp inhibition.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Seeding: P-gp-overexpressing cells (e.g., MCF7/ADR) are seeded in a multi-well plate.

  • Incubation: The cells are incubated with Rhodamine 123 in the presence and absence of the test inhibitor at various concentrations.

  • Washing: After incubation, the cells are washed with a cold buffer to remove extracellular Rhodamine 123.

  • Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to determine its inhibitory potency (IC50).

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The rate of ATP hydrolysis is often stimulated in the presence of P-gp substrates. P-gp inhibitors can modulate this ATPase activity.

Protocol:

  • Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.

  • Assay Reaction: The membrane vesicles are incubated with the test compound and ATP.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. A decrease in verapamil-stimulated ATPase activity, for example, would indicate inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Pgp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular Pgp P-glycoprotein (P-gp) ATP Binding Cassette (ABC) Transporter ADP ADP + Pi Pgp->ADP 3. ATP Hydrolysis (Energy for transport) Drug_out Drug (Effluxed) Pgp->Drug_out 4. Drug Efflux Drug Drug (e.g., Chemotherapy) Drug->Pgp:f0 1. Drug Binding ATP ATP ATP->Pgp:f1 2. ATP Binding Inhibitor P-gp Inhibitor Inhibitor->Pgp:f0 Inhibition (Competitive or Non-competitive)

P-gp Efflux Mechanism and Inhibition

The diagram above illustrates the process of P-gp mediated drug efflux. A drug molecule binds to P-gp, which then utilizes the energy from ATP hydrolysis to transport the drug out of the cell. P-gp inhibitors can block this process by binding to the transporter.

Pgp_Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., Rhodamine 123 Accumulation Assay) start->primary_screen hits Initial Hits primary_screen->hits Identify compounds that increase substrate accumulation secondary_assay Secondary Assay (e.g., Caco-2 Permeability Assay) hits->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits Confirm inhibitory activity and determine IC50 mechanism_study Mechanism of Action Studies (e.g., ATPase Activity Assay) confirmed_hits->mechanism_study lead_compounds Lead Compounds mechanism_study->lead_compounds Elucidate how the compound inhibits P-gp preclinical Preclinical Development lead_compounds->preclinical

Experimental Workflow for P-gp Inhibitor Screening

This workflow outlines a typical screening cascade for identifying and characterizing novel P-gp inhibitors, starting from a large compound library and progressing through various in vitro assays to identify lead candidates for further development.

Conclusion

The evolution from first to second-generation P-gp inhibitors marked a significant step towards developing more specific and less toxic agents to combat multidrug resistance. While first-generation inhibitors demonstrated the potential of P-gp inhibition, their clinical utility was hampered by off-target effects and the high doses required. Second-generation inhibitors offered improved potency and a better safety profile, as evidenced by the significantly lower IC50 values of compounds like this compound compared to their predecessors.

However, challenges remain, including interactions with other drug-metabolizing enzymes and transporters. Despite these hurdles, the continued investigation into P-gp inhibition, guided by robust in vitro and in vivo experimental models, is crucial for the development of effective strategies to overcome multidrug resistance in cancer and other diseases. This guide provides a foundational understanding and practical methodologies for researchers dedicated to this critical area of drug development.

References

Assessing the impact of Valspodar on mitochondrial function compared to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Valspodar's Effects on Mitochondrial Function Alongside Other Key Mitochondrial Inhibitors.

This compound (PSC 833), a non-immunosuppressive derivative of cyclosporin A, is primarily recognized for its potent inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. While its role in sensitizing cancer cells to chemotherapeutics is well-documented, its direct impact on mitochondrial function is less characterized. This guide provides a comparative assessment of this compound's effects on mitochondria against a panel of well-known mitochondrial inhibitors, supported by available experimental data and detailed protocols.

Mechanism of Action: A Comparative Overview

This compound's interaction with mitochondria appears to be linked to its structural similarity to Cyclosporin A (CsA), a known modulator of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, depolarization, and ultimately, cell death.

In contrast, other mitochondrial inhibitors target specific components of the electron transport chain (ETC) or ATP synthesis machinery. This guide will compare this compound to the following inhibitors:

  • Cyclosporin A (CsA): A direct structural analog of this compound, known to inhibit the mPTP by binding to cyclophilin D.

  • Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.

  • Antimycin A: An inhibitor of Complex III (ubiquinol:cytochrome c oxidoreductase) of the ETC.

  • Oligomycin: An inhibitor of ATP synthase (Complex V) by blocking its proton channel.

  • SF6847: A potent protonophore uncoupler that dissipates the mitochondrial membrane potential.

Comparative Data on Mitochondrial Function

The following tables summarize the available quantitative data on the effects of this compound and other inhibitors on key parameters of mitochondrial function. It is important to note that direct comparative studies involving this compound and a wide range of mitochondrial inhibitors are limited. Much of the data for this compound's direct mitochondrial effects are inferred from studies focused on its P-gp inhibitory role.

InhibitorTargetEffect on Mitochondrial Membrane Potential (ΔΨm)Reference
This compound P-glycoprotein, potential mPTP modulationInduces mitochondrial depolarization[1]
Cyclosporin A Mitochondrial Permeability Transition Pore (mPTP) via Cyclophilin DInhibits Ca2+-induced mPTP opening and subsequent depolarization. Can prevent mitochondrial swelling.[2][3]
Rotenone ETC Complex IInduces hyperpolarization at low concentrations, followed by depolarization at higher, toxic concentrations. IC50 for inhibition of complex I varies from 0.1 nM to 100 nM depending on the system.[4]
Antimycin A ETC Complex IIIDecreases ΔΨm.[5]
Oligomycin ATP Synthase (Complex V)Can induce a moderate decrease or an increase in ΔΨm depending on the cell line's reliance on glycolysis.[5]
SF6847 Protonophore (Uncoupler)Potently dissipates ΔΨm.[6]
InhibitorEffect on Oxygen Consumption Rate (OCR)IC50 / Effective ConcentrationCell TypeReference
This compound Data not readily available--
Cyclosporin A Can preserve mitochondrial respiration in the context of ischemia-reperfusion injury by preventing mPTP opening.0.2 µM showed protective effects in rat hearts.Rat Cardiomyocytes[2]
Rotenone Inhibits Complex I-driven respiration.IC50 varies widely (nM to µM range) depending on the experimental setup.Various[4]
Antimycin A Inhibits Complex III-driven respiration.IC50 of ~15.97 nmol/dm³ for cell survival in HepG2 cells.HepG2[7]
Oligomycin Inhibits ATP synthase-linked respiration (State 3).IC50 of ~100 nM in MCF7 cells and ~5-10 µM in MDA-MB-231 cells for mammosphere formation.MCF7, MDA-MB-231[8]
SF6847 Stimulates (uncouples) respiration at low concentrations.Complete uncoupling observed at less than 0.2 molecules per respiratory chain.Rat Liver Mitochondria[9]
InhibitorEffect on ATP ProductionIC50 / Effective ConcentrationCell TypeReference
This compound Data not readily available--
Cyclosporin A Can preserve ATP synthesis by preventing mPTP-mediated mitochondrial dysfunction.--
Rotenone Inhibits ATP production linked to Complex I substrates.IC50 of 25 nM for inhibition of succinyl-CoA biosynthesis in SH-SY5Y cells.SH-SY5Y[1]
Antimycin A Inhibits ATP production.Decreased ATP levels in HepG2 cells at 1 nmol/dm³.HepG2[7]
Oligomycin Directly inhibits ATP synthase.Potent inhibitor with effects in the nM to low µM range.Various[8][10]
SF6847 Inhibits ATP synthesis by uncoupling respiration.--
InhibitorEffect on Cell Viability (Cytotoxicity)IC50Cell TypeReference
This compound Exhibits cytotoxic activity at clinically achievable concentrations.-Breast, leukemia, and prostate cancer cell lines[11]
Cyclosporin A Exhibits cytotoxic activity at clinically achievable concentrations.-Breast, leukemia, and prostate cancer cell lines[11]
Rotenone Induces cell death.56.15 nmol/dm³HepG2[7]
Antimycin A Induces cell death.15.97 nmol/dm³HepG2[7]
Oligomycin Reduces cell growth and survival.-H9c2[12]
SF6847 Toxic at higher concentrations due to complete uncoupling.--

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_etc Electron Transport Chain (ETC) cluster_atp ATP Synthesis cluster_inhibitors Inhibitor Actions Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- O2 O2 Complex IV->O2 e- -> H2O Proton Gradient Proton Gradient ATP Synthase ATP Synthase Proton Gradient->ATP Synthase H+ ATP ATP ATP Synthase->ATP Rotenone Rotenone Rotenone->Complex I Inhibits Antimycin_A Antimycin_A Antimycin_A->Complex III Inhibits Oligomycin Oligomycin Oligomycin->ATP Synthase Inhibits SF6847 SF6847 SF6847->Proton Gradient Dissipates (Uncouples) Valspodar_CsA This compound / CsA mPTP mPTP Valspodar_CsA->mPTP Inhibits opening ETC ETC

Caption: Mechanisms of action of this compound and other mitochondrial inhibitors.

Isolate Mitochondria Isolate Mitochondria Measure Basal OCR Measure Basal OCR Isolate Mitochondria->Measure Basal OCR Inject Inhibitor Inject Inhibitor Measure Basal OCR->Inject Inhibitor Measure State 4o OCR Measure State 4o OCR Inject Inhibitor->Measure State 4o OCR Inject ADP Inject ADP Measure State 4o OCR->Inject ADP Measure State 3 OCR Measure State 3 OCR Inject ADP->Measure State 3 OCR Inject Uncoupler (e.g., SF6847) Inject Uncoupler (e.g., SF6847) Measure State 3 OCR->Inject Uncoupler (e.g., SF6847) Measure Maximal OCR Measure Maximal OCR Inject Uncoupler (e.g., SF6847)->Measure Maximal OCR Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Measure Maximal OCR->Inject Rotenone/Antimycin A Measure Non-Mitochondrial OCR Measure Non-Mitochondrial OCR Inject Rotenone/Antimycin A->Measure Non-Mitochondrial OCR

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Cell Culture Cell Culture Treatment with Inhibitor Treatment with Inhibitor Cell Culture->Treatment with Inhibitor Cell Lysis Cell Lysis Treatment with Inhibitor->Cell Lysis Add Luciferin/Luciferase Add Luciferin/Luciferase Cell Lysis->Add Luciferin/Luciferase Measure Luminescence Measure Luminescence Add Luciferin/Luciferase->Measure Luminescence Calculate ATP Concentration Calculate ATP Concentration Measure Luminescence->Calculate ATP Concentration

Caption: Workflow for bioluminescence-based ATP production assay.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Preparation: Seed cells in a multi-well plate and culture to the desired confluency.

  • Treatment: Treat cells with this compound or other inhibitors at various concentrations for the desired time. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a 200 µM JC-1 stock solution in DMSO.

    • Dilute the JC-1 stock solution to a final working concentration of 2 µM in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing:

    • Remove the staining solution and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the respective excitation/emission wavelengths for red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[7][8][13][14]

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time from live cells in a multi-well plate, providing a profile of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Cell Preparation for Assay:

    • Remove the culture medium from the cells and wash with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Inhibitor Loading: Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and the compound of interest (e.g., this compound) into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will sequentially inject the inhibitors and measure the OCR at each stage:

      • Basal Respiration: OCR before any injections.

      • ATP-linked Respiration: After injection of Oligomycin.

      • Maximal Respiration: After injection of FCCP.

      • Non-mitochondrial Respiration: After injection of Rotenone and Antimycin A.

  • Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration from the OCR measurements.[1][4][5]

Measurement of ATP Production using a Bioluminescence Assay

Principle: This assay is based on the ATP-dependent reaction catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Culture cells in a white-walled 96-well plate and treat with this compound or other inhibitors for the desired duration.

  • Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples. Normalize the ATP levels to the cell number or protein concentration.[2][15][16][17][18]

Mitochondrial Swelling Assay

Principle: The opening of the mitochondrial permeability transition pore (mPTP) leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored by measuring the decrease in light absorbance at 540 nm of a mitochondrial suspension.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Assay Buffer: Prepare a swelling buffer (e.g., containing sucrose, mannitol, HEPES, succinate, and rotenone).

  • Measurement:

    • Resuspend the isolated mitochondria in the swelling buffer in a cuvette or a 96-well plate.

    • Place the sample in a spectrophotometer or plate reader set to measure absorbance at 540 nm.

    • Record the baseline absorbance.

    • Induce mPTP opening by adding a Ca2+ salt (e.g., CaCl2).

    • Monitor the decrease in absorbance over time.

  • Inhibitor Testing: To test the effect of inhibitors like this compound or Cyclosporin A, pre-incubate the mitochondria with the inhibitor before adding the Ca2+ challenge.

  • Data Analysis: A slower rate of absorbance decrease in the presence of an inhibitor indicates inhibition of mPTP opening and mitochondrial swelling.[9][19][20][21]

Conclusion

While this compound's primary role as a P-glycoprotein inhibitor is well-established, its direct effects on mitochondrial function are an area requiring further investigation. The available data suggests that this compound can induce mitochondrial depolarization, a characteristic shared with several known mitochondrial toxins. Its structural similarity to Cyclosporin A points towards a potential interaction with the mitochondrial permeability transition pore.

To provide a more definitive comparison, further studies are needed to quantify the impact of this compound on key bioenergetic parameters such as oxygen consumption rate and ATP production, and to determine its IC50 values for these effects. Such data would be invaluable for a comprehensive risk-benefit assessment of this compound in clinical applications and for understanding its off-target effects. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

Safety Operating Guide

Valspodar: Comprehensive Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Valspodar (also known as PSC-833) is a non-immunosuppressive cyclosporin analog investigated for its role as a potent P-glycoprotein (P-gp) inhibitor to reverse multidrug resistance in cancer therapy.[1][2] Due to its chemical properties and biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential safety information and detailed logistical procedures for the disposal of this compound in a research setting.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Under fire conditions, it may decompose and emit toxic fumes.[3] Therefore, strict adherence to safety protocols is mandatory.

Table 1: Summary of this compound Hazards

Hazard CategoryDescription
Physical Hazard Combustible Solid.[1]
Health Hazards Harmful if swallowed.[3] Can cause nerve damage.[4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[5]

  • Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[5]

Disposal Parameters

As an investigational drug, this compound waste is considered hazardous and must be disposed of through a licensed chemical destruction facility.[3][5] The primary method for disposal is controlled incineration.[5] While specific degradation studies outlining precise parameters for this compound are not publicly available, general regulatory guidelines for the incineration of non-halogenated chemical waste provide a baseline for its destruction.

Table 2: General Disposal and Incineration Parameters

ParameterGuideline/ValueNotes
Disposal Method Licensed Hazardous Waste IncinerationDo not dispose of in standard trash or down the drain.[5]
Incineration Temperature ≥ 850 °CGeneral requirement for non-halogenated organic waste to ensure complete destruction. This compound (C₆₃H₁₁₁N₁₁O₁₂) is a non-halogenated peptide.[6]
Incineration Residence Time ≥ 2 secondsGeneral requirement to ensure complete combustion of gases.
Sewer System Discharge ProhibitedPrevents contamination of waterways due to high aquatic toxicity.[3][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the standard procedure for the collection and disposal of this compound waste from a laboratory setting. This process must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and federal/local regulations.

1. Waste Segregation and Collection

  • Identify all waste streams containing this compound, including pure (unused) product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.

  • Collect all this compound waste in a designated, compatible hazardous waste container. The container must be chemically resistant, leak-proof, and have a secure, tight-fitting lid.[7][8]

2. Container Labeling and Storage

  • Obtain official HAZARDOUS WASTE labels from your institution's EHS department.[7]

  • Affix a completed label to the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (PSC-833)". Do not use abbreviations.[7]

    • The specific constituents and their approximate concentrations.

    • The name and contact information of the Principal Investigator (PI).[7]

    • The laboratory location (building and room number).[7]

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][9]

3. Disposal of Contaminated Materials

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[10]

  • PPE and Labware: Contaminated gloves, bench paper, and disposable labware should be collected in the designated this compound hazardous waste container.[7]

  • Glassware: Reusable glassware must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol) is a common practice. The rinsate must be collected and disposed of as hazardous waste.

4. Disposal of Empty Containers

  • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[11]

  • To render the container non-hazardous, it should be triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and managed as hazardous waste.[11]

  • Once properly rinsed, deface the original label on the container before recycling or discarding it as non-hazardous waste, in accordance with institutional policy.[11]

5. Arranging for Final Disposal

  • Keep the hazardous waste container sealed at all times, except when adding waste.[9]

  • When the container is full, or if waste has been accumulated for a period approaching your institution's limit (e.g., 12 months), submit a chemical waste pickup request to your EHS department.[7][9]

  • EHS personnel will then transport the waste for final disposal at a licensed hazardous waste management facility.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes associated with this compound's handling and mechanism of action.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities A Identify this compound Waste (Unused chemical, solutions, contaminated labware, PPE) B Segregate and Collect Waste in a Compatible, Labeled Container A->B C Store Container in Designated Satellite Accumulation Area (SAA) B->C D Keep Container Securely Closed C->D E Submit Waste Pickup Request to EHS When Full D->E F Collect Waste from Lab's SAA E->F G Transport to Central Hazardous Waste Facility F->G H Arrange Final Disposal via Licensed Incineration Facility G->H

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_cell Cancer Cell with P-glycoprotein cluster_scenario1 Standard Chemotherapy cluster_scenario2 Chemotherapy with this compound Pgp P-glycoprotein (P-gp) Efflux Pump Drug1 Chemotherapy Drug Pgp->Drug1 Efflux Result1 Drug is pumped out. Low intracellular concentration. Therapeutic failure. Pgp->Result1 Result2 Efflux is blocked. High intracellular concentration. Restored drug efficacy. Pgp->Result2 Drug_in Intracellular Space Drug_out Extracellular Space Drug1->Pgp Enters cell Drug2 Chemotherapy Drug Drug2->Drug_in Enters & Accumulates This compound This compound This compound->Pgp Binds and Inhibits

Caption: Mechanism of P-glycoprotein (P-gp) inhibition by this compound.

References

Essential Safety and Logistical Information for Handling Valspodar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Valspodar is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and guidelines for managing cytotoxic compounds.[1][2]

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile), inspected before use.To prevent skin contact and absorption.[1][2]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or dust particles.[2]
Skin and Body Fire/flame resistant and impervious clothing, such as a lab coat or gown.To protect skin and clothing from contamination.[1][2]
Respiratory A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A suitable respirator is recommended in general.To prevent inhalation of dust or aerosols, especially when handling the powdered form of the compound.[1]

Operational Plan for Handling this compound

A systematic workflow is crucial to safely handle this compound from receipt to disposal. The following diagram illustrates the key steps.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Store in a dry, cool, well-ventilated place. PPE_Donning Don PPE (Gloves, Gown, Eye Protection) Receipt_and_Storage->PPE_Donning Before Handling Work_Area_Prep Prepare Well-Ventilated Workspace Avoid dust and aerosol formation. PPE_Donning->Work_Area_Prep Weighing_and_Prep Weighing and Solution Preparation Work_Area_Prep->Weighing_and_Prep Experimentation Experimental Procedures Weighing_and_Prep->Experimentation Decontamination Decontaminate Surfaces and Equipment Experimentation->Decontamination After Experiment Waste_Segregation Segregate Contaminated Waste Decontamination->Waste_Segregation Disposal Dispose via Licensed Chemical Destruction Plant Waste_Segregation->Disposal PPE_Doffing Doff PPE Disposal->PPE_Doffing

This compound Handling Workflow Diagram
Detailed Experimental Protocol for Handling

  • Preparation :

    • Upon receipt, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

    • Before handling, put on all required PPE as specified in the table above.

    • Prepare the workspace in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure and prevent the formation of dust and aerosols.[2]

  • Handling :

    • When weighing and preparing solutions, use non-sparking tools.[2]

    • Avoid direct contact with skin and eyes.[2]

    • Conduct all experimental procedures within the designated and prepared workspace.

  • Cleanup :

    • Following the experiment, decontaminate all surfaces and equipment.

    • Collect all waste materials, including contaminated PPE, and place them in suitable, closed containers for disposal.[2]

    • Properly remove and dispose of PPE.

Emergency and Disposal Plan

Emergency Procedures in Case of Exposure

In the event of accidental exposure to this compound, immediate action is critical. The following diagram outlines the necessary first aid steps.

Emergency First Aid for this compound Exposure cluster_exposure Type of Exposure cluster_action Immediate Action Inhalation Inhalation Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Inhalation->Action_Inhalation Skin_Contact Skin Contact Action_Skin Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse with pure water for at least 15 minutes. Consult a doctor. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately. Ingestion->Action_Ingestion

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.